Chitinase-IN-2 hydrochloride
Description
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Properties
Molecular Formula |
C20H22ClN5O2S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H21N5O2S.ClH/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27;/h4-8,21H,9-11H2,1-3H3;1H |
InChI Key |
YWTSCOORURJZBJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chitinase-IN-2 Hydrochloride: A Technical Guide to its Role as an Insect Chitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin (B13524), an essential structural component of the insect exoskeleton and gut lining, is a critical target for the development of novel insecticides. The enzymatic degradation of chitin by chitinases is a pivotal process in insect molting and development. Inhibition of these enzymes offers a promising strategy for pest management. This technical guide provides a comprehensive overview of Chitinase-IN-2 hydrochloride, a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase. This document details its mechanism of action, summarizes its inhibitory activity, presents relevant experimental protocols for its evaluation, and visualizes the key biological pathways affected by its activity.
Introduction
The reliance on broad-spectrum chemical insecticides has led to significant environmental and health concerns, alongside the development of resistance in insect populations. This necessitates the exploration of more targeted and sustainable pest control strategies. Chitin metabolism represents an attractive target due to its essentiality in insects and its absence in vertebrates and plants.
Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the breakdown of β-1,4-glycosidic bonds in chitin. In insects, these enzymes are crucial for the degradation of the old cuticle during molting (ecdysis), a process tightly regulated by hormones such as ecdysone (B1671078).[1] The inhibition of chitinase activity can lead to severe developmental defects, molting failure, and ultimately, insect mortality.
This compound has emerged as a significant small molecule inhibitor of insect chitinases. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in agrochemical and pharmaceutical development.
Mechanism of Action
This compound functions as an inhibitor of both insect chitinase and N-acetylhexosaminidase.[2][3][4] Chitinase is responsible for the endo-cleavage of chitin polymers into smaller oligosaccharides, while N-acetylhexosaminidase further degrades these oligosaccharides into N-acetylglucosamine monomers. By inhibiting these enzymes, this compound disrupts the normal process of chitin degradation.
The primary consequence of this inhibition is the failure of the insect to properly shed its old exoskeleton during molting. The inability to break down the old cuticle prevents the newly formed, larger cuticle from expanding, leading to a lethal entrapment of the insect within its own exoskeleton.
Furthermore, chitinase activity is intricately linked with the ecdysone signaling pathway, which governs the timing of molting. Inhibition of chitinase can disrupt this hormonal signaling cascade, leading to a cascade of developmental failures.[5]
Quantitative Inhibitory Activity
Precise IC50 and Ki values for this compound against specific insect chitinases are not widely reported in publicly available literature. However, percentage inhibition data provides a clear indication of its potency.
| Compound | Target Enzyme | Concentration | % Inhibition | Reference |
| Chitinase-IN-2 | Insect Chitinase | 50 µM | 98% | [3][4] |
| Chitinase-IN-2 | N-acetylhexosaminidase | 20 µM | 92% | [3][4] |
Table 1: Inhibitory Activity of Chitinase-IN-2.
Signaling Pathway and Experimental Workflow
The inhibition of chitinase by this compound directly impacts the ecdysone signaling pathway, which is central to insect molting and metamorphosis.
Caption: Impact of Chitinase-IN-2 on the Ecdysone Signaling Pathway.
The experimental workflow for evaluating chitinase inhibitors like this compound typically involves a multi-step process from initial screening to detailed kinetic analysis.
References
Chitinase-IN-2 Hydrochloride: A Technical Guide to its Function as an N-acetylhexosaminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-2 hydrochloride is a chemical compound identified as an inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2][3][4] These enzymes are crucial for the breakdown of chitin, a major component of insect exoskeletons and fungal cell walls. By targeting these enzymes, this compound presents a potential avenue for the development of novel insecticides. This technical guide provides an in-depth overview of the function of this compound as an N-acetylhexosaminidase inhibitor, including available quantitative data, a generalized experimental protocol for assessing its inhibitory activity, and visualizations of the inhibitory mechanism and experimental workflow.
Core Function: Inhibition of N-acetylhexosaminidase
N-acetylhexosaminidases are glycoside hydrolase enzymes that cleave terminal N-acetylhexosamine residues (such as N-acetylglucosamine) from non-reducing ends of oligosaccharide chains. In insects, this enzymatic activity is essential for the degradation and remodeling of the chitinous exoskeleton during molting. Inhibition of N-acetylhexosaminidase disrupts this process, leading to developmental defects and potentially mortality. This compound acts as an inhibitor of this critical enzyme.[1][2][3][4]
Quantitative Inhibition Data
| Enzyme Target | Compound | Concentration (µM) | Percent Inhibition (%) |
| N-acetylhexosaminidase | Chitinase-IN-2 | 20 | 92 |
| Chitinase | Chitinase-IN-2 | 50 | 98 |
| Data sourced from multiple chemical supplier datasheets.[1][2][4] |
Mechanism of Inhibition (Proposed)
The precise mechanism of action for this compound has not been extensively detailed in publicly available literature. However, as an inhibitor, it is proposed to bind to the active site of the N-acetylhexosaminidase enzyme, preventing the substrate from binding and subsequent hydrolysis. This interaction is likely reversible, though further studies are needed to confirm the nature of the binding.
References
Investigating the foundational research behind Chitinase-IN-2 hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Chitinase (B1577495) and N-acetylhexosaminidase as Insecticidal Targets
Chitin (B13524), a polymer of N-acetylglucosamine, is a vital structural component of the insect cuticle and peritrophic matrix. Its synthesis and degradation are tightly regulated by a suite of enzymes, primarily chitin synthases and chitinases. Chitinases, along with β-N-acetylhexosaminidases, are responsible for the breakdown of chitin during the molting process. Inhibition of these enzymes disrupts the molting cycle, leading to insect mortality. This makes them attractive targets for the development of selective and environmentally benign insecticides.[2][3][4]
Key Enzymes in Insect Chitin Degradation:
-
Chitinases (EC 3.2.1.14): Endo-acting enzymes that randomly cleave β-1,4-glycosidic bonds within the chitin polymer, producing smaller chitooligosaccharides.
-
β-N-acetylhexosaminidases (EC 3.2.1.52): Exo-acting enzymes that cleave terminal N-acetylglucosamine residues from the non-reducing end of chitin and chitooligosaccharides.
The disruption of either of these enzymatic activities can be detrimental to the insect. Therefore, small molecule inhibitors targeting these enzymes are of significant interest in agrochemical research.
Physicochemical Properties of Chitinase-IN-2 Hydrochloride
While detailed experimental data is not available, the basic properties of this compound have been reported by chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [1] |
| Molecular Weight | 431.94 g/mol | [1] |
| CAS Number | 2070014-83-2 | [1] |
| Description | An inhibitor of insect chitinase and N-acetylhexosaminidase. | [1] |
Hypothetical Foundational Research Workflow
The discovery and development of a novel chitinase inhibitor like this compound would typically follow a structured research workflow. The following sections outline the probable experimental protocols and data that would have been generated.
Synthesis and Characterization
The synthesis of a complex heterocyclic molecule like this compound would involve a multi-step organic synthesis pathway. A plausible, though unconfirmed, general workflow is depicted below.
Caption: A generalized synthetic and characterization workflow for a complex heterocyclic compound.
Experimental Protocol: General Synthesis of a Naphthalimide-Thiadiazole Derivative (Hypothetical)
-
Synthesis of the N-(2-aminoethyl)naphthalimide core: A substituted naphthalic anhydride would be reacted with an excess of ethylenediamine (B42938) in a suitable solvent like ethanol (B145695) under reflux to yield the N-(2-aminoethyl)naphthalimide intermediate.
-
Synthesis of the 5-methyl-1,3,4-thiadiazole-2-carbaldehyde (B1342393): This aldehyde could be prepared from the corresponding methylthiadiazole via oxidation.
-
Reductive Amination: The N-(2-aminoethyl)naphthalimide intermediate would then be reacted with the 5-methyl-1,3,4-thiadiazole-2-carbaldehyde via reductive amination using a reducing agent such as sodium triacetoxyborohydride (B8407120) in a solvent like dichloromethane (B109758) to form the free base of Chitinase-IN-2.
-
Salt Formation: The resulting free base would be dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent would be added to precipitate this compound.
-
Purification and Characterization: The final product would be purified by recrystallization or chromatography and its structure confirmed by NMR spectroscopy and mass spectrometry. Purity would be assessed by HPLC.
Biological Evaluation: In Vitro Enzyme Inhibition Assays
To establish the inhibitory activity of this compound, in vitro enzyme assays would be performed using purified insect chitinase and N-acetylhexosaminidase.
Experimental Protocol: Chitinase Inhibition Assay (General)
-
Enzyme Source: Recombinant insect chitinase (e.g., from Ostrinia furnacalis or Spodoptera litura) expressed in and purified from E. coli or a baculovirus system.
-
Substrate: A chromogenic or fluorogenic substrate such as 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose.
-
Assay Procedure:
-
The assay would be conducted in a 96-well plate format.
-
Varying concentrations of this compound would be pre-incubated with the purified enzyme in an appropriate buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0) at a constant temperature (e.g., 37°C).
-
The enzymatic reaction would be initiated by the addition of the substrate.
-
The reaction would be stopped after a defined period (e.g., 30 minutes) by adding a stop solution (e.g., 0.5 M Na₂CO₃).
-
The absorbance of the released product (e.g., p-nitrophenol) would be measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Protocol: N-acetylhexosaminidase Inhibition Assay (General)
This assay would follow a similar protocol to the chitinase assay, but with the following modifications:
-
Enzyme Source: Purified insect N-acetylhexosaminidase.
-
Substrate: A chromogenic or fluorogenic substrate such as p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
Hypothetical Quantitative Data:
| Compound | Target Enzyme | Insect Species | IC₅₀ (µM) |
| Chitinase-IN-2 HCl | Chitinase | Ostrinia furnacalis | [Data Not Available] |
| Chitinase-IN-2 HCl | N-acetylhexosaminidase | Ostrinia furnacalis | [Data Not Available] |
| Chitinase-IN-2 HCl | Chitinase | Spodoptera litura | [Data Not Available] |
| Chitinase-IN-2 HCl | N-acetylhexosaminidase | Spodoptera litura | [Data Not Available] |
Note: The table is a template for expected data; no specific values for this compound have been found in the public literature.
Mechanism of Action Studies
To understand how this compound inhibits the target enzymes, kinetic studies would be performed.
Experimental Protocol: Enzyme Kinetic Analysis
-
Enzyme activity would be measured at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.
-
The data would be plotted on a Lineweaver-Burk or Michaelis-Menten plot.
-
By analyzing the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant), the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) could be determined.
Caption: A simplified workflow for determining the mechanism of enzyme inhibition.
Conclusion and Future Directions
This compound is presented as a dual inhibitor of insect chitinase and N-acetylhexosaminidase. While the foundational research detailing its discovery and characterization is not publicly accessible, this guide outlines the standard scientific methodologies that would have been employed. For researchers and drug development professionals, the true potential of this compound can only be ascertained through access to its primary research data, including its synthesis, in vitro and in vivo efficacy, selectivity against non-target organisms, and toxicological profile. Further independent investigation would be required to validate its activity and explore its potential as a lead compound for the development of novel insecticides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Potential β-N-Acetyl-D-Hexosaminidase Inhibitors by Virtual Screening, Molecular Dynamics Simulation and MM-PBSA Calculations [mdpi.com]
Preliminary Efficacy of Chitinase-IN-2 Hydrochloride as a Novel Pesticide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitinase-IN-2 hydrochloride is an emerging synthetic molecule with demonstrated potential as a targeted pesticide. By inhibiting crucial enzymes in the chitin (B13524) metabolism pathway of insects, namely chitinase (B1577495) and N-acetylhexosaminidase, this compound disrupts the formation and degradation of the insect exoskeleton, leading to developmental defects and mortality. This technical guide provides a comprehensive overview of the preliminary efficacy data for this compound, details established experimental protocols for its evaluation, and outlines the key signaling pathways involved in its mode of action. All quantitative data is presented in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential as a next-generation insecticide.
Introduction
The relentless demand for effective and environmentally benign pest control solutions necessitates the exploration of novel insecticidal compounds with specific modes of action. Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton and peritrophic matrix, but is absent in vertebrates and plants, making the enzymes involved in its metabolism attractive targets for selective pesticides.[1][2] this compound has been identified as a potent inhibitor of two key enzymes in this pathway: chitinase and β-N-acetylhexosaminidase.[3][4][5] This document serves as a technical resource, consolidating the current, albeit preliminary, understanding of this compound's pesticidal efficacy.
Mechanism of Action
This compound's insecticidal activity stems from its ability to inhibit enzymes critical for the molting process in insects.[1][2] The primary targets are:
-
Chitinase: This enzyme is responsible for the breakdown of the old cuticle during molting, allowing the insect to shed its exoskeleton.[1][2]
-
β-N-acetylhexosaminidase: This enzyme further degrades chitin oligomers into monomers, which are then recycled for the synthesis of the new cuticle.[3][4][5]
By inhibiting these enzymes, this compound disrupts the delicate balance of chitin synthesis and degradation, leading to a failure in molting, abnormal cuticle formation, and ultimately, insect death.[1][2]
Signaling Pathway and Logical Relationships
The disruption of chitin metabolism by this compound initiates a cascade of physiological failures within the insect. The following diagram illustrates the logical relationship between enzyme inhibition and the resulting biological effects.
References
- 1. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]
- 3. Drosophila Chitinase 2 is expressed in chitin producing organs for cuticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
How to perform an in vitro enzyme inhibition assay with Chitinase-IN-2 hydrochloride.
An in vitro enzyme inhibition assay is a fundamental technique used to characterize the potency and mechanism of action of enzyme inhibitors. This document provides a detailed protocol for determining the inhibitory activity of Chitinase-IN-2 hydrochloride against insect chitinase (B1577495). Chitinases (EC 3.2.1.14) are enzymes that catalyze the hydrolysis of chitin (B13524), a major component of insect exoskeletons and fungal cell walls.[1][2] Inhibition of these enzymes is a key strategy in the development of new insecticides and antifungal agents.[3][4]
This compound is identified as an inhibitor of insect chitinase and N-acetylhexosaminidase, making it a valuable tool for research in pest control and insect physiology.[5] The following protocols and application notes are designed for researchers, scientists, and drug development professionals to accurately assess the inhibitory potential of this compound.
Principle of the Assay
The assay is based on the enzymatic cleavage of a chromogenic or fluorogenic substrate by chitinase. In the absence of an inhibitor, the enzyme hydrolyzes the substrate, leading to the release of a detectable product. When an inhibitor like this compound is present, it binds to the enzyme, reducing its activity and consequently decreasing the amount of product formed.[3] The rate of product formation is inversely proportional to the inhibitor's concentration, allowing for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]
This protocol will describe a colorimetric method using a dye-labeled chitin substrate, which is a common, rapid, and sensitive method suitable for screening inhibitors.[7][8]
Materials and Reagents
-
Enzyme: Purified insect chitinase (e.g., from Manduca sexta or other relevant insect species).
-
Inhibitor: this compound.[5]
-
Substrate: Dye-labeled colloidal chitin (e.g., Chitin Azure or Ostazin Brilliant Red-labeled chitin).[7][9]
-
Assay Buffer: 50 mM Sodium Acetate Buffer (pH 6.0) or 160 mM Potassium Phosphate Buffer (pH 6.0) containing 2 mM CaCl2.[10][11] The optimal pH and buffer composition may vary depending on the specific chitinase used.
-
Microplates: 96-well clear, flat-bottom microplates.
-
Instrumentation: Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 530 nm for Ostazin Brilliant Red-labeled chitin).[7]
-
Other: Multichannel pipettes, sterile pipette tips, microcentrifuge tubes, centrifuge.
Experimental Workflow
The overall workflow for the chitinase inhibition assay is depicted below. It involves preparation of reagents, setting up the assay plate with controls and test compounds, initiating and stopping the enzymatic reaction, and finally, data acquisition and analysis.
Caption: Experimental workflow for the in vitro chitinase inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and should be performed in triplicate for robust results.[12]
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).[13] Store at -20°C.[5]
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Chitinase Working Solution: Dilute the purified insect chitinase in cold Assay Buffer to a concentration that yields a linear reaction rate for the duration of the assay. The optimal concentration should be determined empirically.
-
Substrate Suspension: Prepare a homogenous suspension of the dye-labeled colloidal chitin in Assay Buffer (e.g., 1% w/v).[14] Ensure it is well-mixed before use.
2. Assay Procedure:
-
Plate Setup:
-
Test Wells: Add 50 µL of each this compound dilution to the respective wells.
-
Negative Control (100% Activity): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Positive Control (0% Activity): Can be included by adding a known potent chitinase inhibitor or by adding the substrate to buffer without the enzyme.
-
Blank Wells: Add 100 µL of Assay Buffer and 100 µL of the substrate suspension (without enzyme) to correct for background absorbance.
-
-
Enzyme Addition: Add 50 µL of the chitinase working solution to all test and negative control wells. The total volume is now 100 µL.
-
Pre-incubation: Mix the plate gently on a shaker for 1 minute and pre-incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 100 µL of the well-suspended dye-labeled chitin substrate to all wells to initiate the reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at 37°C with gentle shaking to keep the substrate suspended.[3] The incubation time should be optimized to ensure the reaction in the negative control wells is within the linear range.
-
Reaction Termination: Stop the reaction by placing the plate on ice.[3]
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the insoluble substrate.[3]
3. Data Acquisition and Analysis:
-
Absorbance Reading: Carefully transfer 150 µL of the supernatant from each well to a new, clear 96-well plate. Read the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.[7]
-
Calculation of Percent Inhibition: Correct the absorbance readings by subtracting the average absorbance of the blank wells. Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[15] Software such as GraphPad Prism is commonly used for this analysis.[12]
Data Presentation
Quantitative data from the inhibition assay should be summarized in a clear and structured table. This allows for easy comparison of the inhibitory potency of different compounds or the same compound under different conditions.
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Hill Slope | R² |
| Chitinase-IN-2 HCl | Manduca sexta Chitinase | Chitin Azure | [Insert Value] | [Insert Value] | [Insert Value] |
| Allosamidin (Control) | Manduca sexta Chitinase | Chitin Azure | [Insert Value] | [Insert Value] | [Insert Value] |
Note: Allosamidin is a well-known natural product inhibitor of insect chitinases and can be used as a positive control.[16]
Mechanism of Chitinase Action and Inhibition
Chitinases are crucial for insects, particularly during the molting process (ecdysis), where the old exoskeleton is broken down to allow for growth.[16] By inhibiting chitinase, this compound disrupts this vital process, leading to molting failure and ultimately, insect mortality. This mechanism makes chitinase a prime target for insecticide development.
Caption: Role of chitinase in insect molting and its inhibition.
Conclusion
This document provides a comprehensive protocol for performing an in vitro inhibition assay with this compound. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the inhibitory potency of this compound. The provided workflow, data presentation format, and conceptual diagrams are intended to facilitate a thorough understanding of the experimental process and the biological significance of chitinase inhibition. Proper optimization of assay conditions, such as enzyme and substrate concentrations, is crucial for achieving accurate results.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Purification of Chitinase enzymes from Bacillus subtilis bacteria TV-125, investigation of kinetic properties and antifungal activity against Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chitin azure chitinase substrate | Sigma-Aldrich [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. gen.store [gen.store]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insect Bioassay Using Chitinase-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical component of the insect exoskeleton and peritrophic membrane lining the midgut. The synthesis and degradation of chitin are essential for insect growth, development, and molting (ecdysis).[1][2] Chitinases are enzymes that hydrolyze chitin, playing a pivotal role in the molting process by breaking down the old cuticle.[1][2] Inhibition of chitinase (B1577495) activity can lead to severe developmental defects, molting failure, and ultimately, insect mortality.[2] This makes chitinases a promising target for the development of novel and selective insecticides.
Chitinase-IN-2 hydrochloride is a known inhibitor of insect chitinase and N-acetylhexosaminidase. Its ability to disrupt the normal function of these enzymes makes it a valuable tool for studying insect physiology and a potential lead compound for insecticide development. These application notes provide a detailed protocol for conducting an insect bioassay to evaluate the efficacy of this compound.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of chitinase and N-acetylhexosaminidase. During the insect molting process, chitinases are responsible for the breakdown of the old, rigid exoskeleton, allowing the insect to shed it. By inhibiting this enzyme, this compound prevents the proper degradation of the old cuticle. This disruption leads to an inability of the insect to complete ecdysis, resulting in morphological abnormalities, developmental arrest, and mortality.
Data Presentation
In Vitro Enzyme Inhibition
The following table summarizes the known inhibitory activity of the parent compound, Chitinase-IN-2, against insect chitinase and N-acetylhexosaminidase.
| Enzyme Target | Compound | Concentration | % Inhibition |
| Insect Chitinase | Chitinase-IN-2 | 50 µM | 98% |
| N-acetylhexosaminidase | Chitinase-IN-2 | 20 µM | 92% |
Data sourced from publicly available information. Specific experimental conditions may vary.
In Vivo Insect Bioassay (Hypothetical Data)
The following table is a template for presenting data from an insect bioassay. Researchers should replace the hypothetical values with their experimental data. The primary endpoints of the bioassay are typically mortality (LC50/LD50) and developmental effects (e.g., EC50 for molting inhibition).
| Insect Species | Developmental Stage | Bioassay Method | Compound | LC50 (µg/mL or ppm) | 95% Confidence Interval |
| Spodoptera frugiperda | 3rd Instar Larvae | Diet Incorporation | Chitinase-IN-2 HCl | [Insert Value] | [Insert Range] |
| Aedes aegypti | 4th Instar Larvae | Water Contamination | Chitinase-IN-2 HCl | [Insert Value] | [Insert Range] |
| Tribolium castaneum | Larvae | Topical Application | Chitinase-IN-2 HCl | [Insert Value] | [Insert Range] |
| Insect Species | Developmental Stage | Bioassay Method | Compound | EC50 (Molting Inhibition) | 95% Confidence Interval |
| Spodoptera frugiperda | 3rd Instar Larvae | Diet Incorporation | Chitinase-IN-2 HCl | [Insert Value] | [Insert Range] |
Experimental Protocols
In Vitro Chitinase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on chitinase activity in a cell-free system.
Materials:
-
This compound
-
Purified insect chitinase
-
Chromogenic or fluorogenic chitinase substrate (e.g., p-nitrophenyl β-D-N,N'-diacetylchitobiose)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound dilution (or solvent control)
-
Purified chitinase solution
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Incubate the plate at the optimal temperature, protected from light if using a fluorescent substrate.
-
Measure the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Insect Bioassay: Diet Incorporation Method (for chewing insects)
This protocol is suitable for assessing the oral toxicity of this compound against lepidopteran larvae such as Spodoptera frugiperda or Helicoverpa armigera.
Materials:
-
This compound
-
Artificial insect diet
-
Test insect larvae (e.g., 2nd or 3rd instar)
-
Multi-well bioassay trays or individual rearing containers
-
Solvent for the test compound (e.g., acetone (B3395972) or water)
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of the stock solution.
-
Incorporate the dilutions into the molten artificial diet at a known volume-to-volume or weight-to-volume ratio. Ensure thorough mixing. A solvent control diet should also be prepared.
-
Dispense the treated and control diets into the wells of the bioassay trays or individual containers. Allow the diet to solidify.
-
Carefully place one insect larva into each well or container.
-
Seal the trays or containers with a breathable lid.
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Assess mortality and any developmental abnormalities (e.g., failed molting, deformed pupae) daily for a pre-determined period (e.g., 7-10 days).
-
Record the number of dead larvae at each concentration.
-
Analyze the data using probit analysis to determine the LC50 value.
Insect Bioassay: Water Contamination Method (for aquatic insects)
This protocol is suitable for mosquito larvae such as Aedes aegypti or Culex quinquefasciatus.
Materials:
-
This compound
-
Test insect larvae (e.g., 3rd or 4th instar)
-
Beakers or disposable cups
-
Deionized or non-chlorinated water
-
Solvent for the test compound
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions to achieve the desired final concentrations in water.
-
Add the appropriate volume of each dilution to the beakers containing a known volume of water. A solvent control should also be prepared.
-
Introduce a known number of larvae (e.g., 20-25) into each beaker.
-
Provide a small amount of larval food.
-
Maintain the beakers at a controlled temperature (e.g., 27 ± 2°C).
-
Assess larval mortality at 24 and 48 hours post-treatment.
-
Record the number of dead larvae at each concentration.
-
Analyze the data using probit analysis to determine the LC50 value.
Visualizations
Insect Chitin Metabolism and Inhibition Pathway
Caption: Insect chitin metabolism and the inhibitory action of Chitinase-IN-2 HCl.
Experimental Workflow for Insect Bioassay
Caption: General workflow for conducting an insect bioassay with Chitinase-IN-2 HCl.
References
Application Notes and Protocols for Antifungal Assays with Chitinase-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. Unlike mammalian cells, fungi rely on chitin for their survival, making the enzymes involved in its synthesis and remodeling, such as chitinases, attractive targets for the development of novel antifungal therapies. Chitinase-IN-2 hydrochloride is a small molecule inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase. Its potential as an antifungal agent lies in its ability to disrupt the activity of fungal chitinases, which are crucial for cell wall morphogenesis, cell separation, and other vital physiological processes.
These application notes provide a comprehensive, step-by-step guide for conducting an antifungal assay using this compound. The protocols detailed below are designed to be adaptable for various fungal species, including common pathogens such as Candida albicans and Aspergillus fumigatus.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
This compound is presumed to exert its antifungal effect by inhibiting the enzymatic activity of chitinases. Fungal chitinases are involved in the continuous process of cell wall remodeling, which is essential for hyphal growth, branching, and cell division. By inhibiting these enzymes, this compound likely disrupts the delicate balance between chitin synthesis and degradation, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This disruption activates the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that fungi employ to cope with cell wall stress.
Data Presentation
| Compound | Fungal Species | Assay Type | MIC/IC50 (µg/mL) | Reference Compound | Reference MIC/IC50 (µg/mL) |
| Chitinase-IN-2 HCl | Candida albicans | Broth Microdilution | User Determined | Amphotericin B | 0.5 - 1 |
| Chitinase-IN-2 HCl | Aspergillus fumigatus | Broth Microdilution | User Determined | Voriconazole | 0.25 - 0.50[1] |
| Allosamidin | Candida albicans | Enzyme Inhibition | IC50: 0.13 (0.3 µM)[2] | - | - |
| Compound 1 (HTS hit) | Aspergillus fumigatus (AfChiA1) | Enzyme Inhibition | IC50: 2.6 | - | - |
| Nikkomycin Z | Candida albicans | Broth Microdilution | MIC: >100 | - | - |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for filamentous fungi)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or other cell counting device
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in RPMI 1640 medium to prepare a working stock solution at a concentration 100-fold higher than the highest desired final concentration in the assay. The final concentration of DMSO in the assay wells should not exceed 1% to prevent solvent toxicity.
-
-
Inoculum Preparation:
-
Yeasts (Candida albicans):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Aspergillus fumigatus):
-
Grow the fungus on a PDA plate at 35°C for 5-7 days until conidia are formed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound working stock solution in RPMI 1640 medium to a final volume of 100 µL per well. A typical concentration range to test is 0.03 to 32 µg/mL.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control for sterility.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungal species:
-
Candida albicans: 24-48 hours
-
Aspergillus fumigatus: 48-72 hours
-
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Colorimetric Antifungal Susceptibility Assay using a Redox Indicator
This method provides a quantitative and colorimetric endpoint for assessing fungal viability.
Materials:
-
All materials from the Broth Microdilution Assay
-
Resazurin sodium salt or similar redox indicator (e.g., alamarBlue)
Protocol:
-
Follow steps 1-4 of the Broth Microdilution Antifungal Susceptibility Assay.
-
Addition of Redox Indicator:
-
After the initial incubation period, add 20 µL of the redox indicator solution (e.g., 0.01% resazurin) to each well.
-
Re-incubate the plates for an additional 4-24 hours, depending on the fungal species and growth rate.
-
-
Data Analysis:
-
Metabolically active (viable) fungi will reduce the indicator, resulting in a color change (e.g., blue to pink for resazurin).
-
The MIC can be determined as the lowest drug concentration that prevents this color change.
-
For a more quantitative analysis, the absorbance can be read using a microplate reader at the appropriate wavelengths (e.g., 570 nm and 600 nm for resazurin).
-
Visualizations
Fungal Cell Wall Integrity Pathway and the Action of Chitinase Inhibitors
References
Recommended solvent and storage conditions for Chitinase-IN-2 hydrochloride stock solutions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-2 hydrochloride is a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2] Chitinases are enzymes crucial for the degradation of chitin (B13524), a major component of the exoskeletons of insects and the cell walls of fungi.[3] Inhibition of these enzymes can disrupt critical physiological processes in insects, such as molting, making this compound a valuable tool for research in pest control and the development of novel insecticides.[2][3][4] These application notes provide detailed protocols for the preparation of stock solutions, recommended storage conditions, and a general method for assessing its inhibitory activity.
Physicochemical Properties and Solubility
Proper handling and storage of this compound are essential to maintain its stability and ensure the reproducibility of experimental results.
| Property | Value | Reference |
| Molecular Weight | 431.94 g/mol | [1] |
| Appearance | Solid | [1] |
| Color | Light yellow to yellow | [1] |
| Solubility in DMSO | ≥ 46 mg/mL (≥ 106.50 mM) | [1][5] |
| Solubility in H₂O | 50 mg/mL (115.76 mM) (requires sonication) | [1] |
Note: The hygroscopic nature of DMSO can affect the solubility of the product; it is recommended to use freshly opened DMSO.[1]
Stock Solution Preparation and Storage
To ensure the longevity and efficacy of this compound, it is critical to adhere to the following storage and handling guidelines.
Recommended Solvents and Storage Conditions
| Form | Solvent | Storage Temperature | Stability | Special Instructions |
| Solid | - | 4°C | - | Store in a sealed container, away from moisture.[1] |
| Stock Solution | DMSO or H₂O | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture.[1] |
| Stock Solution | DMSO or H₂O | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture.[1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of the compound in the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.43194 mg of this compound (Mass = Concentration x Volume x Molecular Weight).
-
Dissolution: Add the calculated amount of fresh, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs to assess the inhibitory effect of this compound.
In Vitro Chitinase Inhibition Assay
This protocol provides a general workflow for determining the inhibitory activity of this compound against a target chitinase.
Caption: Workflow for an in vitro chitinase inhibition assay.
Materials:
-
Purified chitinase enzyme
-
This compound
-
Colloidal chitin (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
DNS (3,5-dinitrosalicylic acid) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the chitinase enzyme in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare a suspension of colloidal chitin in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the chitinase enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).
-
-
Initiate Reaction:
-
Add the colloidal chitin suspension to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding DNS reagent to each well, followed by heating at 100°C for 5-10 minutes.
-
-
Detection:
-
After cooling, measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of N-acetylglucosamine (GlcNAc) released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Context
Chitinase inhibitors like this compound interfere with pathways that are critical for the structural integrity and development of organisms that utilize chitin. In insects, the primary target, this disruption affects the molting process. While a specific signaling pathway for this compound is not detailed in the provided search results, a conceptual diagram illustrating the general impact of chitinase inhibition is presented below.
Caption: Conceptual diagram of chitinase inhibition's effect on insect molting.
This diagram illustrates that hormonal signals in insects trigger both the synthesis of a new exoskeleton and the activity of chitinases to degrade the old one. This compound inhibits this degradation, leading to a failure in the molting process and subsequent developmental arrest or mortality.
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should always consult the manufacturer's product information and safety data sheets (SDS) for the most current and comprehensive information. All experiments should be conducted in a safe and appropriate laboratory setting.
References
Determining the Optimal Concentration of Chitinase-IN-2 Hydrochloride for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-2 hydrochloride is a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, enzymes crucial for the breakdown and remodeling of chitin (B13524) in insects.[1] Chitin is a vital structural component of the insect exoskeleton and peritrophic matrix of the midgut.[2] The inhibition of chitinolytic enzymes disrupts the molting process, leading to insect mortality, making this compound a compound of interest for insecticide development.[3] These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro enzyme inhibition assays, a critical step in assessing its efficacy and mechanism of action.
Biochemical Properties and Known Inhibitory Data
Chitinase-IN-2, the non-hydrochloride form of the compound, has demonstrated significant inhibitory activity against its target enzymes. This data serves as a foundational guide for establishing a relevant concentration range for dose-response studies with the hydrochloride salt.
| Enzyme Target | Concentration (µM) | Percent Inhibition (%) |
| Chitinase | 50 | 98 |
| N-acetylhexosaminidase | 20 | 92 |
Data for Chitinase-IN-2 (non-hydrochloride form).[4]
Experimental Protocols
To determine the optimal concentration and inhibitory potency (IC50) of this compound, a series of enzyme inhibition assays should be performed. The following protocols outline the necessary steps for a colorimetric assay using commercially available substrates.
I. Determination of IC50 for Chitinase Inhibition
This protocol is designed to measure the concentration of this compound required to inhibit 50% of insect chitinase activity.
Materials:
| Reagent/Equipment | Supplier/Source |
| Insect Chitinase | Commercially available |
| This compound | User-supplied |
| Colloidal Chitin (Substrate) | Prepared from Chitin |
| Dinitrosalicylic acid (DNS) reagent | Laboratory prepared |
| Sodium Acetate (B1210297) Buffer (e.g., 50 mM, pH 5.0) | Laboratory prepared |
| 96-well microplate | Standard laboratory supplier |
| Microplate reader (540 nm) | Standard laboratory equipment |
| Incubator (e.g., 37°C) | Standard laboratory equipment |
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water).
-
Prepare a series of dilutions of this compound to create a dose-response curve (e.g., 0.1 µM to 100 µM).
-
Prepare the colloidal chitin substrate suspension in sodium acetate buffer.[5]
-
Prepare the DNS reagent for colorimetric detection of reducing sugars.[6]
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well:
-
Sodium Acetate Buffer
-
This compound dilution (or solvent for control)
-
Insect Chitinase solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the colloidal chitin substrate to each well.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding DNS reagent to each well.
-
Heat the plate to develop the color reaction.
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
II. Determination of IC50 for N-acetylhexosaminidase Inhibition
This protocol measures the concentration of this compound needed to inhibit 50% of N-acetylhexosaminidase activity.
Materials:
| Reagent/Equipment | Supplier/Source |
| Insect N-acetylhexosaminidase | Commercially available |
| This compound | User-supplied |
| p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | Commercially available |
| Tris-HCl Buffer (e.g., 50 mM, pH 7.5) | Laboratory prepared |
| Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M) | Laboratory prepared |
| 96-well microplate | Standard laboratory supplier |
| Microplate reader (405 nm) | Standard laboratory equipment |
| Incubator (e.g., 37°C) | Standard laboratory equipment |
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound as described in the chitinase assay.
-
Prepare a solution of the substrate, pNP-GlcNAc, in the appropriate buffer.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl Buffer
-
This compound dilution (or solvent for control)
-
N-acetylhexosaminidase solution
-
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes.
-
Start the reaction by adding the pNP-GlcNAc substrate solution to each well.
-
Incubate for a set time (e.g., 10-30 minutes) at the optimal temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a sodium carbonate solution to each well. This will also enhance the color of the p-nitrophenol product.
-
Measure the absorbance at 405 nm with a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the dose-response curve and determine the IC50 value as described for the chitinase assay.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Insect Molting and Chitin Degradation Pathway
Caption: Simplified overview of the insect molting pathway and the target of Chitinase-IN-2 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Chitinase Activity in the Presence of Chitinase-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases are a class of enzymes responsible for the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] Due to their crucial role in these organisms, chitinases have emerged as a promising target for the development of novel antifungal agents and insecticides.[3][4] In humans, chitinases such as chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase) are implicated in inflammatory and immune responses, making them therapeutic targets for diseases like asthma.[3][5]
Chitinase-IN-2 hydrochloride is an inhibitor of insect chitinase and N-acetylhexosaminidase.[6] The effective evaluation of such inhibitors requires robust and reliable methods for assessing chitinase enzymatic activity. These application notes provide detailed protocols for colorimetric and fluorometric assays to determine the inhibitory potential of compounds like this compound against chitinases.
Principle of Chitinase Inhibition Assays
The assessment of a chitinase inhibitor involves measuring the enzymatic activity of chitinase in the presence and absence of the inhibitor. The inhibitor's potency is typically quantified by determining the concentration required to reduce enzyme activity by 50% (IC50). The general principle involves the enzymatic cleavage of a chitin-derived substrate by chitinase, leading to the release of a detectable product. The presence of an effective inhibitor will result in a decreased rate of product formation.[1]
References
- 1. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Chitinases: Structure, Function, and Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating the Efficacy of Chitinase-IN-2 Hydrochloride on Diverse Insect Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and gut lining (peritrophic membrane).[1][2] The process of molting, which is essential for insect growth and development, involves the coordinated synthesis and degradation of chitin.[3] Chitinases are enzymes that break down chitin, playing a pivotal role in this process.[4][5] Inhibition of chitinase (B1577495) activity can disrupt the molting process, leading to developmental defects and mortality, making it a promising target for the development of novel insecticides.[2][6]
Chitinase-IN-2 hydrochloride is a known inhibitor of insect chitinase and N-acetylhexosaminidase. These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy of this compound against a range of insect species from different orders. The following protocols are designed to be adaptable to specific laboratory conditions and target insect species.
Mechanism of Action: Targeting Chitin Metabolism
This compound acts by inhibiting the enzymatic degradation of chitin. This disruption of the chitin metabolic pathway interferes with the insect's ability to properly molt, leading to a failure to shed the old exoskeleton, deformities, and ultimately death. The pathway diagram below illustrates the key steps in chitin synthesis and degradation, highlighting the point of intervention for chitinase inhibitors.
References
- 1. Frontiers | Metagenome-Sourced Microbial Chitinases as Potential Insecticide Proteins [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Chitin synthesis and degradation as targets for pesticide action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant root associated chitinases: structures and functions [frontiersin.org]
- 5. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
Application of Chitinase-IN-2 hydrochloride in studies of fungal cell wall degradation.
Application of Chitinase (B1577495) Inhibitors in Fungal Cell Wall Degradation Studies
A focus on the conceptual application of Chitinase-IN-2 hydrochloride
Disclaimer: There is currently no publicly available research specifically detailing the application of this compound in the study of fungal cell wall degradation. This compound is primarily documented as an inhibitor of insect chitinase and N-acetylhexosaminidase. The following application notes and protocols are therefore presented as a generalized framework for researchers interested in investigating the potential effects of this, or similar chitinase inhibitors, on fungal organisms. The experimental designs are based on established methodologies for studying fungal cell wall integrity and the effects of antifungal compounds.
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. A primary component of the cell wall in most pathogenic and filamentous fungi is chitin (B13524), a polymer of β-(1,4)-linked N-acetylglucosamine.[1] The synthesis and degradation of chitin are tightly regulated processes, making the enzymes involved, particularly chitinases, attractive targets for the development of novel antifungal agents.[2]
This compound has been identified as an inhibitor of insect chitinase.[3] While its activity against fungal chitinases has not been documented, its inhibitory action on a key enzyme in chitin metabolism suggests a potential, though unproven, application in mycology research. These notes provide a theoretical framework for how one might investigate the efficacy of this compound or other chitinase inhibitors in disrupting the fungal cell wall.
Principle of Action
The central hypothesis for the use of a chitinase inhibitor in fungal studies is its ability to interfere with the normal processes of cell wall remodeling. Fungal chitinases are involved in various aspects of fungal life, including hyphal growth, branching, and cell separation.[4] By inhibiting these enzymes, a compound like this compound could potentially lead to aberrant morphology, compromised cell wall integrity, and ultimately, inhibition of fungal growth.
Experimental Protocols
Protocol 1: In Vitro Chitinase Inhibition Assay
This protocol is designed to determine if this compound can directly inhibit the activity of fungal chitinases.
Materials:
-
This compound (CAS 2070014-83-2)[5]
-
Purified fungal chitinase (commercially available or extracted)
-
Colloidal chitin substrate[3]
-
DNS (3,5-dinitrosalicylic acid) reagent[6]
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of the purified fungal chitinase solution.
-
Add 10 µL of the this compound dilutions (or solvent control).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the colloidal chitin suspension. .
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Quantification of Released Reducing Sugars:
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate at 100°C for 10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol assesses the effect of this compound on the growth of a target fungal species.
Materials:
-
This compound
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline, adjusting the concentration to a standard (e.g., 1-5 x 10^5 cells/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the liquid growth medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include positive (fungus without inhibitor) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
Growth Assessment:
-
Determine the minimum inhibitory concentration (MIC) by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that prevents visible growth.
-
Protocol 3: Assessment of Fungal Cell Wall Integrity
This protocol investigates if the inhibitor compromises the fungal cell wall, making it susceptible to stressors.
Materials:
-
This compound
-
Target fungal strain
-
Growth medium (e.g., YPD for yeast)
-
Cell wall stressing agents (e.g., Calcofluor White, Congo Red, SDS)
-
Agar plates
Procedure:
-
Plate Preparation:
-
Prepare agar plates containing the growth medium.
-
Create a set of plates supplemented with sub-lethal concentrations of this compound.
-
Create another set of plates containing a cell wall stressing agent (e.g., 10 µg/mL Calcofluor White).
-
Create a third set of plates containing both the inhibitor and the stressing agent.
-
-
Spot Assay:
-
Prepare a serial dilution of a liquid culture of the target fungus.
-
Spot 5 µL of each dilution onto the surface of the prepared plates.
-
-
Incubation and Analysis:
-
Incubate the plates at the optimal growth temperature until growth is visible in the control plate.
-
Compare the growth on the different plates. A significant reduction in growth on the plate containing both the inhibitor and the stressing agent (compared to each alone) indicates a synergistic effect and suggests compromised cell wall integrity.
-
Data Presentation
Quantitative data from the described experiments should be summarized for clarity and comparison.
Table 1: In Vitro Inhibition of Fungal Chitinase by this compound (Hypothetical Data)
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 0 |
| 1 | 15.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 25 | 75.4 ± 4.2 |
| 50 | 92.1 ± 1.8 |
| 100 | 98.6 ± 0.9 |
| IC50 (µM) | ~10.5 |
Table 2: Antifungal Activity of this compound (Hypothetical Data)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 64 |
| Aspergillus fumigatus | 128 |
| Cryptococcus neoformans | >256 |
| Saccharomyces cerevisiae | 32 |
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for assessing the antifungal potential of a chitinase inhibitor.
Caption: Conceptual mechanism of fungal growth inhibition by a chitinase inhibitor.
Caption: Potential impact of chitinase inhibition on the fungal cell wall integrity pathway.
References
Utilizing Chitinase-IN-2 hydrochloride in research on chitin metabolism pathways.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and the exoskeletons of arthropods.[1] The metabolic pathways responsible for the synthesis and degradation of chitin are crucial for the growth, development, and survival of these organisms.[2][3] Chitinases, the enzymes that hydrolyze chitin, and other related enzymes like N-acetylhexosaminidases, represent promising targets for the development of novel antifungal agents and insecticides.[1][4] Chitinase-IN-2 hydrochloride is a known inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, making it a valuable tool for studying chitin metabolism and for screening potential pest control agents.[5]
These application notes provide detailed protocols for utilizing this compound in research focused on chitin metabolism pathways. The included methodologies describe how to perform chitinase and N-acetylhexosaminidase activity assays to determine the inhibitory potential of this compound.
Data Presentation
The inhibitory activity of this compound against various chitinolytic enzymes can be quantified and compared. Experimental determination of the half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. Below are example tables summarizing such quantitative data.
Table 1: Inhibitory Activity of this compound against Insect Chitinase
| Enzyme Source | Substrate | This compound IC50 (µM) |
| Ostrinia furnacalis (Asian corn borer) | 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside | To be determined experimentally |
| Spodoptera frugiperda (Fall armyworm) | Colloidal Chitin | To be determined experimentally |
| Aedes aegypti (Yellow fever mosquito) | Fluorescein-labeled Chitin | To be determined experimentally |
Table 2: Inhibitory Activity of this compound against Insect N-acetylhexosaminidase
| Enzyme Source | Substrate | This compound IC50 (µM) |
| Ostrinia furnacalis | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | To be determined experimentally |
| Tribolium castaneum (Red flour beetle) | 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | To be determined experimentally |
Experimental Protocols
Protocol 1: Fluorometric Chitinase Inhibition Assay
This protocol describes a high-throughput method for assessing the inhibitory effect of this compound on chitinase activity using a fluorogenic substrate.[1]
Materials:
-
Purified insect chitinase
-
This compound
-
4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a dilution series.
-
In the wells of a 96-well plate, add 2 µL of the this compound dilutions. For control wells, add 2 µL of solvent (0% inhibition) and a known chitinase inhibitor (100% inhibition).
-
Add 48 µL of the purified insect chitinase solution (diluted in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (dissolved in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Colorimetric N-acetylhexosaminidase Inhibition Assay
This protocol details a method to evaluate the inhibition of N-acetylhexosaminidase activity by this compound using a colorimetric substrate.
Materials:
-
Purified insect N-acetylhexosaminidase
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (colorimetric substrate)
-
Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH 6.0)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well clear microplate
-
Microplate reader with absorbance detection at 405 nm
Procedure:
-
Prepare a stock solution and a dilution series of this compound.
-
To each well of a 96-well plate, add 5 µL of the this compound dilutions. Add 5 µL of solvent for control wells.
-
Add 45 µL of the purified insect N-acetylhexosaminidase solution (in Assay Buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 50 µL of the colorimetric substrate solution (in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the percentage of inhibition and calculate the IC50 value for this compound.
Visualizations
The following diagrams illustrate the chitin metabolism pathway and a general workflow for inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Chitin Metabolism - Glycopedia [glycopedia.eu]
- 3. mdpi.com [mdpi.com]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Preparing Working Solutions of Chitinase-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-2 hydrochloride is a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2][3] Chitinases are enzymes that degrade chitin (B13524), a major component of the exoskeletons of insects and the cell walls of fungi. By inhibiting these enzymes, this compound can disrupt the growth and development of insects, making it a valuable tool for pesticide research and development. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound to ensure accurate and reproducible experimental results.
Physicochemical and Inhibitory Properties
A clear understanding of the properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key physicochemical and inhibitory characteristics.
| Property | Value | Reference |
| Molecular Weight | 431.94 g/mol | [2] |
| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | ≥ 46 mg/mL (≥ 106.50 mM) | [2] |
| Solubility in Water | 50 mg/mL (115.76 mM); may require sonication | [2] |
| Inhibitory Activity | - 98% inhibition of insect chitinase at 50 µM - 92% inhibition of N-acetylhexosaminidase at 20 µM | [1][3] |
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for various experiments.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water (if preparing an aqueous stock solution)
-
Vortex mixer
-
Sonicator (optional, for aqueous solutions)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 431.94 g/mol x 1000 = 4.32 mg
-
-
Weigh the compound: Accurately weigh 4.32 mg of this compound powder.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Note on Aqueous Stock Solutions: While this compound is soluble in water, it may require sonication to fully dissolve.[2] If preparing an aqueous stock, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use and store in aliquots at -20°C or -80°C.[2]
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into an appropriate assay buffer. The final concentration of the working solution will depend on the specific experimental requirements.
Recommended Buffer Systems for Chitinase/N-acetylhexosaminidase Assays:
-
Potassium Phosphate Buffer: 50-100 mM, pH 6.0-7.5
-
Sodium Acetate Buffer: 50-100 mM, pH 4.0-6.0
-
Tris-HCl Buffer: 50-100 mM, pH 7.0-8.5
The optimal buffer and pH should be determined based on the specific enzyme and assay conditions.
Protocol for Preparing a 50 µM Working Solution:
This example describes the preparation of 1 mL of a 50 µM working solution from a 10 mM DMSO stock solution.
-
Determine the required volume of stock solution: Use the dilution equation C₁V₁ = C₂V₂.
-
(10,000 µM) x V₁ = (50 µM) x (1000 µL)
-
V₁ = 5 µL
-
-
Prepare the working solution: In a sterile microcentrifuge tube, add 995 µL of the desired assay buffer.
-
Add the stock solution: Add 5 µL of the 10 mM this compound stock solution to the assay buffer.
-
Mix thoroughly: Gently vortex the solution to ensure it is homogenous.
-
Use immediately: It is recommended to prepare working solutions fresh for each experiment.
The following diagram illustrates the workflow for preparing working solutions from a stock solution.
Caption: Workflow for preparing this compound solutions.
Experimental Protocols: Chitinase Inhibition Assay
This section provides a general protocol for assessing the inhibitory effect of this compound on insect chitinase activity. This protocol can be adapted for use with N-acetylhexosaminidase.
Materials:
-
Insect chitinase enzyme
-
Colloidal chitin (substrate)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
This compound working solutions (various concentrations)
-
3,5-Dinitrosalicylic acid (DNS) reagent (for colorimetric detection)
-
96-well microplate
-
Microplate reader
Protocol for Colloidal Chitin Preparation:
-
Slowly add 10 g of chitin powder to 100 mL of concentrated hydrochloric acid with constant stirring.
-
Incubate the mixture at 4°C for 24 hours.
-
Filter the mixture through glass wool into 2 L of ice-cold 50% ethanol (B145695) while stirring.
-
Centrifuge the resulting precipitate and wash the pellet several times with sterile distilled water until the pH is neutral.
-
Resuspend the pellet in an appropriate buffer to the desired concentration (e.g., 1% w/v).
Chitinase Inhibition Assay Protocol:
-
Prepare the reaction mixture: In a 96-well microplate, prepare the following reactions:
-
Control: 50 µL Assay Buffer + 25 µL Insect Chitinase + 25 µL Colloidal Chitin
-
Inhibitor: 50 µL this compound working solution + 25 µL Insect Chitinase + 25 µL Colloidal Chitin
-
Blank: 75 µL Assay Buffer + 25 µL Colloidal Chitin
-
-
Incubate: Incubate the microplate at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction: Add 100 µL of DNS reagent to each well to stop the enzymatic reaction.
-
Develop color: Heat the microplate at 100°C for 5-10 minutes to allow for color development.
-
Measure absorbance: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculate percentage inhibition:
-
% Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
The following diagram illustrates the principle of the chitinase inhibition assay.
Caption: Mechanism of Chitinase Inhibition.
Troubleshooting
-
Precipitation in working solution: If precipitation occurs upon dilution of the DMSO stock in aqueous buffer, try increasing the final percentage of DMSO in the working solution (typically up to 1-5% is well-tolerated by most enzymes). Ensure the final DMSO concentration is consistent across all experimental conditions, including controls.
-
Low inhibitor activity: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the calculations for the working solution concentration.
-
High background in assay: The substrate may be unstable in the assay buffer. Run a "substrate only" blank to assess the rate of spontaneous degradation.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions for their studies, leading to reliable and reproducible results in the investigation of chitinase inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chitinase-IN-2 Hydrochloride Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting enzyme assays involving Chitinase-IN-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2] These enzymes are critical for the breakdown of chitin (B13524), a major component of the exoskeleton and gut lining of insects. By inhibiting these enzymes, this compound disrupts the molting process and other essential physiological functions in insects.[3]
Q2: What is a typical starting point for incubation time in a chitinase assay?
A2: A typical starting incubation time for a chitinase assay can range from 30 to 60 minutes.[4][5] However, the optimal time can vary significantly depending on the enzyme source, substrate concentration, temperature, and pH. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
Q3: How does this compound affect the determination of optimal incubation time?
A3: As an inhibitor, this compound will reduce the rate of the enzymatic reaction. This may necessitate a longer incubation time to achieve a measurable product signal. When optimizing incubation time in the presence of the inhibitor, it is important to ensure the reaction remains in the linear range to obtain accurate and reproducible results.
Q4: What are the critical parameters to consider when optimizing a chitinase assay?
A4: The key parameters to optimize for a chitinase assay include:
-
Incubation Time: To ensure the reaction is measured during the initial linear velocity phase.
-
Enzyme Concentration: To ensure the reaction rate is proportional to the amount of enzyme.
-
Substrate Concentration: Typically used at a concentration around the Michaelis constant (Km) for kinetic studies.
-
pH: Chitinase activity is highly dependent on pH, with optimal ranges varying by the enzyme source.
-
Temperature: Enzyme activity is sensitive to temperature, with an optimal temperature for activity and stability.
Troubleshooting Guides
Common Issues in Chitinase Assays
| Issue | Potential Cause | Recommendation | Quantitative Impact Example |
| Low or No Enzyme Activity | 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal assay conditions (pH, temperature). 3. Presence of inhibitors in the sample. | 1. Ensure enzyme is stored at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. 2. Optimize pH and temperature for your specific chitinase. 3. Perform a buffer exchange or dialysis to remove potential inhibitors. | A shift in pH from the optimum of 6.0 to 8.0 can result in a >50% decrease in chitinase activity for some fungal chitinases. |
| High Background Signal | 1. Substrate degradation (non-enzymatic). 2. Contamination of reagents. | 1. Run a "no-enzyme" control to measure background signal and subtract it from all readings. 2. Use fresh, high-quality reagents. | A high background can skew results, leading to an underestimation of inhibitor potency (e.g., an artificially high IC50 value). |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Temperature fluctuations during the assay. 4. Reagent instability. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use a timer and ensure all reactions are stopped at the same time. 3. Use a temperature-controlled incubator or water bath. 4. Prepare fresh reagents for each experiment. | A 10% variation in incubation time can lead to a corresponding 10% variation in product formation, assuming a linear reaction rate. |
| Non-linear Reaction Progress Curve | 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition. | 1. Reduce the incubation time or decrease the enzyme concentration. 2. Perform a time-course experiment to assess enzyme stability. 3. Dilute the sample to reduce the concentration of the inhibitory product. | When more than 10-15% of the substrate is consumed, the reaction rate may no longer be linear. |
Troubleshooting this compound Inhibition Assays
| Issue | Potential Cause | Recommendation |
| Lower than Expected Inhibition | 1. Incorrect inhibitor concentration. 2. Inhibitor instability or degradation. 3. Suboptimal pre-incubation time. | 1. Verify the concentration of the this compound stock solution. 2. Prepare fresh inhibitor solutions for each experiment and store them properly. 3. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| IC50 Value Varies Between Experiments | 1. Inconsistent assay conditions (enzyme/substrate concentration, incubation time). 2. Variability in reagent preparation. | 1. Ensure all assay parameters are kept constant between experiments. 2. Use a consistent protocol for preparing all reagents. |
| Complete Inhibition at All Tested Concentrations | 1. The range of inhibitor concentrations is too high. | 1. Perform a wider range of serial dilutions of this compound to determine the IC50 value accurately. |
Data Presentation
Table 1: Effect of Incubation Time on Chitinase Activity
| Incubation Time (minutes) | Relative Chitinase Activity (%) |
| 10 | 45 |
| 20 | 85 |
| 30 | 100 |
| 40 | 95 |
| 50 | 80 |
| 60 | 70 |
| Note: Data is illustrative and the optimal incubation time should be determined experimentally. |
Table 2: Influence of pH and Temperature on Chitinase Activity
| pH | Relative Activity (%) at Optimal Temperature | Temperature (°C) | Relative Activity (%) at Optimal pH |
| 4.0 | 60 | 25 | 70 |
| 5.0 | 90 | 30 | 85 |
| 6.0 | 100 | 37 | 100 |
| 7.0 | 80 | 45 | 90 |
| 8.0 | 50 | 55 | 60 |
| Note: Optimal pH and temperature are specific to the chitinase source and should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for Chitinase Assay
-
Prepare Reagents:
-
Chitinase enzyme solution in an appropriate assay buffer.
-
Chitin substrate solution (e.g., colloidal chitin or a fluorogenic substrate) at a fixed concentration.
-
Stop solution to terminate the reaction (e.g., a high pH buffer).
-
-
Set up the Reaction:
-
Prepare a series of reaction tubes or wells in a microplate.
-
To each tube/well, add the assay buffer and the chitinase enzyme solution.
-
Pre-incubate the enzyme mixture at the optimal temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add the chitin substrate solution to each tube/well to start the reaction.
-
-
Time-Course Incubation:
-
Incubate the reactions at the optimal temperature.
-
At various time points (e.g., 5, 10, 20, 30, 45, 60 minutes), stop the reaction in one set of tubes/wells by adding the stop solution.
-
-
Detection:
-
Measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
-
Data Analysis:
-
Plot the amount of product formed against the incubation time.
-
The optimal incubation time is the longest time point within the initial linear phase of the reaction.
-
Protocol 2: Optimizing Incubation Time in the Presence of this compound
-
Prepare Reagents:
-
As in Protocol 1, with the addition of a stock solution of this compound.
-
-
Set up the Reaction:
-
Prepare reaction tubes/wells with the assay buffer, chitinase enzyme, and a fixed concentration of this compound (e.g., at its approximate IC50).
-
Include a control group without the inhibitor.
-
-
Pre-incubation with Inhibitor:
-
Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for a set period (e.g., 15 minutes) to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Follow steps 3-6 from Protocol 1 to initiate the reaction with the substrate and monitor product formation over time.
-
-
Data Analysis:
-
Plot the product formation against time for both the inhibited and uninhibited reactions.
-
Determine the optimal incubation time that falls within the linear range for the inhibited reaction and provides a sufficient signal-to-noise ratio.
-
Mandatory Visualization
Caption: Workflow for optimizing incubation time in a chitinase inhibitor assay.
Caption: A logical workflow for troubleshooting unexpected results in enzyme assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of chitinase 2 expressed during the autolytic phase of the inky cap, Coprinellus congregatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Chitinase-IN-2 Hydrochloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Chitinase-IN-2 hydrochloride in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and inquiries that may arise during your experiments with this compound.
Q1: I am not observing the expected level of chitinase (B1577495) inhibition. What are the potential causes?
A1: A lack of expected inhibition can be attributed to several factors. Please consider the following troubleshooting steps:
-
Inhibitor Concentration: Confirm the final concentration of this compound in your assay. Published data indicates that it inhibits insect chitinase by 98% at a 50 µM concentration and N-acetylhexosaminidase by 92% at 20 µM.[1][2] It is crucial to verify the accuracy of your stock solution preparation and dilution calculations.
-
Enzyme Source and Purity: The inhibitory potency can differ between chitinases from various insect species and the purity of the enzyme preparation can impact results.
-
Substrate Competition: An excessively high concentration of the chitin (B13524) substrate can outcompete the inhibitor for binding to the enzyme's active site. Consider performing a substrate titration to find an optimal concentration that allows for effective inhibition.
-
Inhibitor Stability and Storage: Proper storage of this compound is critical for maintaining its potency. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[3] To prevent degradation, it is advisable to avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Experimental Conditions: The pH and temperature of your assay are critical for both enzyme activity and inhibitor binding. Ensure that your buffer system and incubation temperature are optimized for the specific chitinase being used.
Q2: My experimental results show high variability between replicates. What could be the reason for this inconsistency?
A2: High variability in experimental outcomes can arise from several procedural aspects. Here are key areas to review:
-
Solubility of this compound: This compound has a solubility of up to 50 mg/mL in water (requires sonication) and ≥ 46 mg/mL in DMSO.[3] Incomplete dissolution of the inhibitor in your stock solution will lead to inconsistent final concentrations in your assays. For aqueous stock solutions, it is recommended to sterilize by filtering before use.[3]
-
Pipetting Accuracy: Inaccurate dispensing of reagents, particularly the inhibitor and enzyme solutions, can introduce significant errors. Regular calibration of pipettes is essential for reproducibility.
-
Assay Incubation Time: Ensure that the enzymatic reaction is stopped within the linear range. Incubation times that are too short or too long can lead to inconsistent results.
-
Instrumentation Settings: If you are using a microplate reader, ensure that the instrument settings, such as the measurement wavelength and gain, are optimized and consistently applied across all measurements.
Q3: I am concerned about potential off-target effects in my experiments. What is known about the specificity of this compound?
A3: While this compound is designed as an inhibitor of insect chitinases, the potential for off-target effects should be considered.
-
Specificity Profile: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound.
-
General Considerations for Chitinase Inhibitors: As with many small molecule inhibitors, there is a possibility of cross-reactivity with other enzymes or cellular components.
-
Experimental Controls: To assess potential off-target effects in your specific experimental system, it is important to include appropriate negative controls. This may involve testing the inhibitor in a system lacking the target chitinase or performing counter-screens against related enzymes.
Q4: What is the physiological impact of inhibiting chitinase with this compound in insects?
A4: Chitin is a fundamental structural polymer in insects, forming the exoskeleton and the peritrophic membrane that lines the midgut. The inhibition of chitinase activity by this compound disrupts the delicate process of molting, which is indispensable for insect growth and development. This interference can result in larval mortality, developmental abnormalities, and a failure to successfully pupate.[4][5][6] The entire molting cycle is under the precise control of the steroid hormone 20-hydroxyecdysone (B1671079) (20E).[4][7][8][9][10] The expression of chitinase genes is a key downstream event in the 20E signaling pathway. Consequently, the inhibition of chitinase can disrupt the normal hormonal feedback mechanisms that regulate ecdysteroid metabolism.[6][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C20H22ClN5O2S | [3] |
| Molecular Weight | 431.94 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98% | [1] |
| Solubility in H₂O | 50 mg/mL (115.76 mM; requires sonication) | [3] |
| Solubility in DMSO | ≥ 46 mg/mL (106.50 mM) | [3] |
Table 2: In Vitro Inhibitory Activity of Chitinase-IN-2
| Target Enzyme | Inhibitor Concentration | % Inhibition | Reference(s) |
| Insect Chitinase | 50 µM | 98% | [1][2] |
| N-acetylhexosaminidase | 20 µM | 92% | [1][2] |
Experimental Protocols
Protocol 1: General Colorimetric Chitinase Inhibition Assay
This protocol provides a general methodology for evaluating the inhibitory effect of this compound on a purified insect chitinase.
Materials:
-
Purified insect chitinase
-
This compound
-
Colloidal chitin substrate
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.
-
Prepare a working solution of the purified chitinase in cold Assay Buffer.
-
Prepare a homogenous suspension of colloidal chitin in Assay Buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the Assay Buffer, varying concentrations of this compound (including a vehicle-only control), and the chitinase enzyme solution.
-
Pre-incubate the plate at the enzyme's optimal temperature for 15 minutes to facilitate inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the colloidal chitin substrate to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the chitinase for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within its linear phase.
-
-
Reaction Termination:
-
Stop the reaction by adding the DNS reagent to each well.
-
-
Color Development:
-
Incubate the plate in a boiling water bath for 5-10 minutes to facilitate the color-forming reaction.
-
-
Measurement:
-
After cooling the plate to room temperature, measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of chitinase inhibition for each concentration of this compound relative to the vehicle control.
-
Visualizations
Caption: A generalized workflow for a colorimetric chitinase inhibition assay.
Caption: A simplified overview of the ecdysone (B1671078) signaling pathway regulating insect molting and the point of inhibition by Chitinase-IN-2 HCl.
Caption: A decision-making flowchart for troubleshooting experiments with low or no observed chitinase inhibition.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Chitinase-IN-2 - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.plos.org [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Regulation of a Chitinase Gene by 20-Hydroxyecdysone and Starvation in the Oriental Fruit Fly, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-hydroxyecdysone enhances the expression of the chitinase 5 via Broad-Complex Zinc-Finger 4 during metamorphosis in silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Chitinase-IN-2 hydrochloride in long-term experiments.
This guide provides technical support for researchers, scientists, and drug development professionals on improving the stability of Chitinase-IN-2 hydrochloride in long-term experiments. It includes troubleshooting advice and frequently asked questions to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For solid (powder) this compound, long-term storage is best under controlled conditions to prevent degradation. It is recommended to store the solid powder in a tightly sealed, light-resistant container (e.g., amber vial) at -20°C.[1][2] For many small molecules, storage at controlled room temperature (15-25°C) or refrigerated (2-8°C) away from light and moisture can also be adequate, but freezing is generally preferred for maximizing long-term stability.[1][2][3] Always check the certificate of analysis provided by the supplier for any specific recommendations.
Q2: My this compound stock solution in an aqueous buffer is losing activity. What are the likely causes?
A2: Loss of activity in aqueous solutions is a common issue that can stem from several factors:
-
Hydrolysis: As a hydrochloride salt, the compound may be susceptible to acid-catalyzed hydrolysis, where water molecules cleave labile functional groups like esters or amides.[4][5][6] The pH of your buffer is a critical factor in the rate of this degradation.[4]
-
Oxidation: The molecule may contain functional groups that are sensitive to oxidation from dissolved oxygen in the buffer.[4][5] Exposure to light can sometimes accelerate oxidative degradation.[7][8]
-
Precipitation: The compound may have limited solubility in the aqueous buffer, causing it to precipitate over time.[4] This is often mistaken for degradation. Hydrochloride salts can sometimes revert to their less soluble free base form, a process known as disproportionation.[9][10]
-
Adsorption: The compound might adsorb to the surfaces of plastic or glass storage containers, which lowers the effective concentration in your solution.[4]
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method is required to accurately assess the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[11][12] A typical stability study involves incubating your solution under desired conditions (e.g., 4°C, 25°C, 37°C) and analyzing aliquots at various time points (e.g., 0, 2, 8, 24 hours).[4] Stability is determined by monitoring the peak area of the parent compound; a decrease in its peak area and the appearance of new peaks indicate degradation.[4][11]
Q4: I'm observing precipitation in my stock solution upon storage or after dilution. How can I fix this?
A4: Precipitation often points to solubility issues. Consider the following troubleshooting steps:
-
Adjust pH: The solubility of hydrochloride salts can be highly dependent on pH.[13] Adjusting the pH of your buffer might improve solubility.
-
Use a Co-solvent: If preparing an aqueous solution, consider making a high-concentration stock in an organic solvent like DMSO first, then diluting it into your aqueous buffer immediately before use.
-
Lower the Concentration: The compound may be supersaturated. Try preparing and storing a more dilute stock solution.[4]
-
Gentle Warming/Sonication: If the compound has fallen out of solution, gentle warming or sonication may help redissolve it, provided the compound is not heat-sensitive.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in a cell-based assay | 1. Compound has degraded in the culture medium.[4] 2. Compound has adsorbed to plasticware (e.g., assay plates).[4] 3. Freeze-thaw cycles have damaged the compound. | 1. Assess compound stability directly in the culture medium using HPLC. Prepare solutions fresh for each experiment. 2. Use low-binding microplates. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound is degrading into one or more new products.[4] | 1. Identify the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).[4][14] 2. Mitigate the specific degradation mechanism. For hydrolysis, adjust the solution pH. For oxidation, degas the solvent or add an antioxidant. |
| Inconsistent results between experiments | 1. Inconsistent solution preparation. 2. Degradation of stock solutions.[15] 3. Variable storage times or conditions. | 1. Standardize the protocol for solution preparation and ensure the compound is fully dissolved.[4] 2. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[4] 3. Use aliquots and maintain a consistent storage temperature. |
| Change in physical appearance of solid compound (e.g., color change, clumping) | Moisture absorption or degradation of the solid material.[8][15] | Discard the compound if degradation is suspected. Ensure the solid is stored in a desiccator or a tightly sealed container in a dry, cold environment. |
Hypothetical Stability Data
The following table shows hypothetical stability data for this compound after 4 weeks in solution to illustrate the impact of storage conditions. Purity was assessed by HPLC.
| Solvent | Storage Temperature | Protection | Initial Purity (%) | Purity after 4 Weeks (%) | Notes |
| DMSO | -20°C | Light-protected | 99.5 | 99.2 | Minimal degradation. Recommended for stock solutions. |
| DMSO | 4°C | Light-protected | 99.5 | 97.1 | Minor degradation observed. |
| PBS (pH 7.4) | 4°C | Light-protected | 99.5 | 85.4 | Significant degradation, likely due to hydrolysis. |
| PBS (pH 7.4) | 25°C | Exposed to light | 99.5 | 62.3 | Severe degradation due to hydrolysis and potential photolysis. |
Experimental Protocols & Visualizations
Protocol: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the stability of this compound.[16]
1. Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Dilute this stock solution to a final concentration of 10 µg/mL in the desired experimental buffer (e.g., PBS pH 7.4).[4]
2. Incubation:
-
Aliquot the 10 µg/mL working solution into separate, sealed, light-protected vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C and 25°C).[4]
3. Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis.
-
Analyze 10 µL of each sample by HPLC.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30°C
5. Data Analysis:
-
Calculate the peak area of the parent this compound peak at each time point.
-
Express the remaining purity as a percentage of the peak area at time zero. The appearance of new peaks should also be noted as evidence of degradation products.[11]
Visualizations
Caption: Workflow for assessing compound stability over time using HPLC.
Caption: Troubleshooting logic for loss of compound activity in experiments.
Caption: Hypothetical signaling pathway showing inhibition of chitinase.
References
- 1. benchchem.com [benchchem.com]
- 2. viallabeller.com [viallabeller.com]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Forced Degradation – Home [pharmatechassociates.com]
- 8. moravek.com [moravek.com]
- 9. benchchem.com [benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Adjusting pH and temperature to enhance the inhibitory activity of Chitinase-IN-2 hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the inhibitory activity of Chitinase-IN-2 hydrochloride by adjusting pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1] Chitinase inhibitors function by binding to the active site of the enzyme, which prevents it from interacting with its chitin (B13524) substrate.[2] This inhibition can occur through competitive, non-competitive, or mixed-type mechanisms.[2]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]
Q3: How do pH and temperature affect the inhibitory activity of this compound?
A3: Both pH and temperature are crucial factors that influence enzyme and inhibitor activity.[3][4][5][6] Deviations from the optimal pH can alter the ionization state of amino acids in the enzyme's active site, affecting inhibitor binding.[3] Similarly, temperature affects the kinetic energy of the molecules; while higher temperatures can increase reaction rates, excessive heat can lead to enzyme denaturation and a loss of inhibitor efficacy.[3][5][6] Each enzyme-inhibitor pair has a specific optimal pH and temperature range for maximal activity.
Q4: What are some common issues encountered when optimizing pH and temperature for this compound inhibition?
A4: Common issues include:
-
Low or no inhibitory activity: This could be due to suboptimal pH or temperature, inactive inhibitor, or incorrect assay setup.[7]
-
High variability between replicates: This may result from inconsistent temperature control, pH fluctuations in the buffer, or pipetting errors.[7]
-
Inhibitor precipitation: this compound may precipitate at certain pH values or in specific buffer conditions, leading to inaccurate results.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable inhibition of chitinase activity. | The pH of the assay buffer is outside the optimal range for the inhibitor. | Perform a pH screening experiment to determine the optimal pH for inhibitory activity. Test a range of buffers with overlapping pH ranges (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris-HCl for pH 7-9). |
| The experimental temperature is too high or too low. | Conduct a temperature optimization assay. Test a range of temperatures (e.g., 25°C, 37°C, 45°C, 55°C) to identify the optimal condition for inhibition. | |
| The inhibitor has degraded due to improper storage. | Ensure the inhibitor is stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][7] Prepare fresh aliquots for each experiment. | |
| Inconsistent IC50 values across experiments. | Fluctuations in ambient temperature or uneven heating of microplates. | Use a temperature-controlled plate reader or incubator to maintain a consistent temperature throughout the assay.[3] |
| The buffer's pH is unstable at the experimental temperature. | Select a buffer with a low temperature coefficient (pKa change per °C) or adjust the buffer pH at the intended experimental temperature. | |
| Instability of the inhibitor in the assay buffer over the course of the experiment. | Check the stability of this compound under your specific assay conditions (pH, temperature, time).[7] Consider shorter incubation times if instability is observed. | |
| Precipitation of the inhibitor in the assay well. | The inhibitor has low solubility in the chosen assay buffer or at the tested pH. | Test different buffer systems or add a small percentage of a co-solvent like DMSO (ensure it does not affect enzyme activity at the final concentration). Visually inspect for precipitation before and after adding the inhibitor. |
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of pH and temperature optimization experiments for this compound. Note: These are example data and the optimal conditions for your specific chitinase and experimental setup should be determined empirically.
Table 1: Effect of pH on the Inhibitory Activity of this compound
| pH | Buffer System | % Inhibition (at a fixed inhibitor concentration) |
| 4.0 | Citrate | 35% |
| 5.0 | Citrate | 68% |
| 6.0 | Phosphate | 85% |
| 7.0 | Phosphate | 92% |
| 8.0 | Tris-HCl | 75% |
| 9.0 | Tris-HCl | 50% |
Table 2: Effect of Temperature on the Inhibitory Activity of this compound
| Temperature (°C) | % Inhibition (at a fixed inhibitor concentration and optimal pH) |
| 25 | 65% |
| 37 | 94% |
| 45 | 82% |
| 55 | 45% |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Inhibition
This protocol outlines a method to screen for the optimal pH for the inhibitory activity of this compound using a colorimetric chitinase assay.
Materials:
-
Chitinase enzyme
-
This compound
-
Colloidal chitin (substrate)
-
A series of buffers with different pH values (e.g., 0.1 M Citrate buffer for pH 4.0-5.0, 0.1 M Sodium Phosphate buffer for pH 6.0-7.0, 0.1 M Tris-HCl buffer for pH 8.0-9.0)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
96-well microplate
-
Microplate reader (540 nm)
-
Incubator
Procedure:
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions.
-
Assay Setup: In a 96-well plate, set up the following reactions for each pH to be tested:
-
Blank: 50 µL of buffer
-
Control (No Inhibitor): 25 µL of buffer + 25 µL of chitinase solution
-
Inhibitor Test: 25 µL of this compound solution (at various concentrations) + 25 µL of chitinase solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at the optimal temperature for the enzyme (if known, otherwise use a standard temperature like 37°C) to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add 50 µL of pre-warmed colloidal chitin substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the chosen temperature.
-
Reaction Termination: Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Color Development: Heat the plate at 100°C for 5-10 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each pH and inhibitor concentration. The optimal pH is the one that yields the highest percentage of inhibition.
Protocol 2: Determination of Optimal Temperature for this compound Inhibition
This protocol describes how to determine the optimal temperature for the inhibitory activity of this compound.
Materials:
-
Same as Protocol 1, with the addition of multiple incubators or a temperature-controlled plate reader set to different temperatures.
-
Optimal buffer as determined in Protocol 1.
Procedure:
-
Prepare Reagents: Prepare all reagents using the optimal buffer determined in the previous protocol.
-
Assay Setup: Set up the 96-well plate as described in Protocol 1.
-
Temperature Incubation: Place replicate plates in incubators set to different temperatures (e.g., 25°C, 37°C, 45°C, 55°C).
-
Pre-incubation: Pre-incubate the plates for 15 minutes at their respective temperatures.
-
Reaction Initiation: Add 50 µL of pre-warmed (to the respective temperature) colloidal chitin substrate to all wells.
-
Incubation: Incubate the plates for the same defined period at their respective temperatures.
-
Reaction Termination and Measurement: Follow steps 7-9 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each temperature. The optimal temperature is the one that results in the highest percentage of inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 5. anec.org [anec.org]
- 6. monash.edu [monash.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Chitinase-IN-2 Hydrochloride
Disclaimer: Information regarding resistance to Chitinase-IN-2 hydrochloride is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of insecticide resistance to the broader class of chitinase (B1577495) and chitin (B13524) synthesis inhibitors. The experimental protocols and data provided are intended as examples and may require optimization for your specific insect population and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of insect chitinase and N-acetylhexosaminidase.[1][2] Chitinases are enzymes crucial for the breakdown and remodeling of chitin, a primary component of an insect's exoskeleton and gut lining.[3][4] By inhibiting these enzymes, this compound disrupts the molting process, leading to deformities and mortality, particularly in larval stages.[5][6] At a concentration of 50 µM, it has been shown to inhibit 98% of chitinase activity, and at 20 µM, it inhibits 92% of N-acetyl-hexosaminidase activity.[1]
Q2: My insect population is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been documented, resistance to chitinase and chitin synthesis inhibitors in insects can be broadly categorized into three main types:
-
Target-site resistance: Mutations in the gene encoding the chitinase enzyme could alter its structure, reducing the binding affinity of this compound. This would make the enzyme less sensitive to the inhibitor.
-
Metabolic resistance: The insect population may have evolved enhanced detoxification mechanisms. This often involves the upregulation of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), or Esterases. These enzymes can metabolize and break down this compound before it reaches its target.
-
Cuticular resistance: Changes in the composition or thickness of the insect's cuticle can slow down the penetration of the insecticide. This provides more time for detoxification enzymes to act on the compound.
Q3: How can I determine if my insect population has developed resistance?
The first step is to establish a baseline susceptibility for a known susceptible population of the same insect species. This is typically done through a dose-response bioassay to determine the lethal concentration that kills 50% of the population (LC50). A significant increase in the LC50 value for your test population compared to the susceptible baseline indicates resistance.
Q4: What are synergists and how can they help in overcoming metabolic resistance?
Synergists are chemicals that, while not necessarily insecticidal on their own, can enhance the efficacy of an insecticide by inhibiting the insect's detoxification enzymes. For example, piperonyl butoxide (PBO) is a common synergist that inhibits P450 enzymes. If the resistance in your insect population is due to increased P450 activity, co-application of PBO with this compound should result in a significant decrease in the LC50 value, indicating a reversal of resistance.
Q5: Are there alternative compounds I can use if resistance to this compound is confirmed?
Yes, insecticide resistance management (IRM) strategies emphasize the rotation of insecticides with different modes of action. If you are facing resistance to a chitinase inhibitor, you could consider rotating to a compound that targets a different physiological process in the insect, such as:
-
Neurotoxins: Organophosphates, carbamates, pyrethroids, or neonicotinoids.
-
Insect Growth Regulators (IGRs) with a different target: For example, juvenile hormone analogs or ecdysone (B1671078) agonists.
-
Microbial insecticides: Such as those based on Bacillus thuringiensis (Bt).
It is crucial to consult local agricultural extension services or pest management guidelines for recommended rotation strategies in your region for your specific pest.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Laboratory Bioassays
| Symptom | Possible Cause | Troubleshooting Steps |
| Higher than expected LC50 value compared to literature or previous experiments. | Development of resistance in the insect colony. | 1. Establish a baseline: Determine the LC50 for a known susceptible strain of the same insect species. 2. Calculate the Resistance Ratio (RR): RR = LC50 of test population / LC50 of susceptible population. An RR value significantly greater than 1 indicates resistance. 3. Perform synergist assays: See Experimental Protocol 2 to investigate the role of metabolic resistance. |
| Inconsistent results between experimental replicates. | 1. Improper preparation of this compound solutions. 2. Variation in insect age or developmental stage. 3. Inconsistent environmental conditions (temperature, humidity, photoperiod). | 1. Verify solution preparation: Ensure accurate weighing and complete solubilization of the compound. Prepare fresh solutions for each experiment. 2. Synchronize insect stages: Use insects of the same age and developmental stage for all replicates. 3. Standardize environmental conditions: Maintain consistent temperature, humidity, and light cycles throughout the experiment. |
| No mortality observed even at high concentrations. | 1. Incorrect compound or degraded stock solution. 2. Extreme level of resistance. 3. The compound is not effective against the chosen insect species or life stage. | 1. Confirm compound identity and purity: Use a fresh, verified source of this compound. 2. Test on a susceptible population: If the compound is ineffective against a known susceptible strain, the issue is likely with the compound or experimental design. 3. Review literature: Confirm that this compound or similar chitinase inhibitors are reported to be effective against your target pest and life stage. |
Quantitative Data Presentation
The following tables present example data for other chitin synthesis inhibitors (CSIs) to illustrate the type of quantitative data you should aim to generate in your resistance studies.
Table 1: Example LC50 Values for Various Chitin Synthesis Inhibitors against Second Instar Larvae of Leptinotarsa decemlineata (Colorado Potato Beetle) 72 hours post-treatment. [7]
| Insecticide | LC50 (mg ai/L) (95% CI) | Slope ± SE |
| Hexaflumuron | 0.79 (N/A) | N/A |
| Lufenuron | 27.3 (N/A) | N/A |
| Diflubenzuron | 58.60 (55.75–61.00) | 8.10 ± 1.12 |
| Cyromazine | 69.6 (N/A) | N/A |
| Triflumuron | 81.4 (N/A) | N/A |
Data from Karimzadeh et al. (2007). This data is for illustrative purposes and does not represent this compound.
Table 2: Example Toxicity of Lufenuron and Chlorfluazuron on Third Instar Larvae of Chrysomya albiceps 24 hours post-treatment. [8]
| Insecticide | LC50 (ppm) (95% CI) | Slope ± SE |
| Lufenuron | 146 (129-166) | 1.328 ± 0.16 |
| Chlorfluazuron | 194 (172-224) | 0.752 ± 0.12 |
Data from Khater (2021). This data is for illustrative purposes and does not represent this compound.
Experimental Protocols
Experimental Protocol 1: Standard Bioassay to Determine LC50
Objective: To determine the concentration of this compound that is lethal to 50% of a test insect population.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, acetone)
-
Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100)
-
Insect diet or host plant leaves
-
Ventilated containers for insects
-
Micropipettes
-
Glass vials or petri dishes
-
Synchronized population of insects (e.g., third-instar larvae)
-
Incubator or environmental chamber
Methodology:
-
Prepare a stock solution: Accurately weigh this compound and dissolve it in a minimal amount of the chosen solvent to create a high-concentration stock solution.
-
Prepare serial dilutions: Create a series of at least five concentrations of the insecticide by diluting the stock solution with distilled water containing the surfactant. Also, prepare a control solution containing only the solvent and surfactant in water at the same concentration as the highest insecticide dilution.
-
Treatment application:
-
Diet incorporation: Mix the insecticide dilutions into the insect's artificial diet before it solidifies.
-
Leaf dip: Dip host plant leaves into each dilution for a standardized time (e.g., 10-30 seconds), then allow them to air dry.
-
-
Insect exposure: Place a known number of insects (e.g., 20-30) into each container with the treated diet or leaves. Ensure there are at least three replicates for each concentration and the control.
-
Incubation: Maintain the containers in an environmental chamber with controlled temperature, humidity, and photoperiod suitable for the insect species.
-
Mortality assessment: Record the number of dead insects in each container at regular intervals (e.g., 24, 48, 72 hours). Consider moribund insects (unable to move in a coordinated manner when prodded) as dead.
-
Data analysis: Use probit analysis to calculate the LC50 value, 95% confidence intervals, and the slope of the dose-response curve. Correct for control mortality using Abbott's formula if it is between 5% and 20%.
Experimental Protocol 2: Synergist Assay to Investigate Metabolic Resistance
Objective: To determine if metabolic enzymes (e.g., P450s) are contributing to resistance.
Materials:
-
Same materials as in Protocol 1.
-
Synergist (e.g., Piperonyl Butoxide - PBO for P450s; S,S,S-tributyl phosphorotrithioate - DEF for esterases; Diethyl maleate (B1232345) - DEM for GSTs).
Methodology:
-
Determine the maximum non-lethal concentration of the synergist: Conduct a bioassay with the synergist alone to find a concentration that causes little to no mortality.
-
Co-application: Prepare two sets of this compound serial dilutions. To one set, add the pre-determined non-lethal concentration of the synergist.
-
Perform bioassay: Conduct the bioassay as described in Protocol 1 with both sets of dilutions (with and without the synergist).
-
Data analysis: Calculate the LC50 for both treatments. Calculate the Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist. An SR value significantly greater than 1 suggests that the inhibited enzyme class plays a role in resistance.
Experimental Protocol 3: Chitinase Activity Assay
Objective: To measure and compare chitinase activity in susceptible and potentially resistant insect populations.
Materials:
-
Insect samples (e.g., whole body homogenates or specific tissues) from both susceptible and test populations.
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Fluorimetric chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).
-
Stop solution (e.g., sodium carbonate solution).
-
Fluorometer with excitation at ~360 nm and emission at ~450 nm.
-
Microplate reader.
-
Protein quantification assay kit (e.g., Bradford or BCA).
Methodology:
-
Enzyme extraction: Homogenize insect tissues in ice-cold assay buffer. Centrifuge the homogenate to pellet debris and collect the supernatant containing the crude enzyme extract.
-
Protein quantification: Determine the total protein concentration in each extract to normalize enzyme activity.
-
Enzymatic reaction: In a microplate, mix a standardized amount of protein extract with the fluorimetric substrate in assay buffer. Include a substrate-only blank and an enzyme-only blank.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Stop reaction: Add the stop solution to each well to terminate the reaction and enhance the fluorescence of the product.
-
Fluorescence measurement: Read the fluorescence in the fluorometer.
-
Data analysis: Calculate the rate of substrate hydrolysis per unit of protein (e.g., nmol of product/min/mg of protein). A significant decrease in chitinase activity in the resistant population in the presence of this compound, as compared to the susceptible population, could suggest target-site insensitivity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insect chitinases: molecular biology and potential use as biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. puj.journals.ekb.eg [puj.journals.ekb.eg]
Refining experimental protocols for more consistent results with Chitinase-IN-2 hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for more consistent results with Chitinase-IN-2 hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing inconsistent inhibition of chitinase (B1577495) activity?
Possible Causes & Solutions:
-
Inhibitor Instability: this compound solution may degrade over time. It is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. For long-term storage, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.
-
Incorrect Inhibitor Concentration: Ensure accurate calculation of dilutions from the stock solution. Verify the initial concentration of the stock solution, as errors in weighing the compound can lead to incorrect final concentrations.
-
Substrate Variability: The quality and preparation of the chitin (B13524) substrate can significantly impact enzyme activity and inhibition. For assays using colloidal chitin, ensure consistent preparation methods to maintain a uniform particle size and concentration.
-
Enzyme Activity Variation: The activity of the chitinase enzyme may vary between batches or with storage conditions. Always include a positive control (enzyme without inhibitor) and a negative control (no enzyme) in your assay to normalize results.
-
Assay Conditions: Fluctuations in pH, temperature, or incubation time can affect enzyme kinetics and inhibitor binding. Maintain consistent assay conditions across all experiments.
Question: My cell-based assay shows high variability in the response to this compound. What could be the cause?
Possible Causes & Solutions:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number, as cell lines can exhibit altered responses to stimuli over time. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed a consistent number of cells in each well.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the effective concentration of the inhibitor. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data.
-
Inhibitor Solubility: this compound is soluble in water and DMSO.[1][2] Ensure the inhibitor is fully dissolved in the vehicle before adding it to the cell culture medium. Precipitates can lead to inconsistent dosing.
-
Incubation Time: The optimal incubation time for observing an effect can vary depending on the cell type and the specific endpoint being measured. Perform a time-course experiment to determine the ideal incubation period.
Question: I am not observing the expected effect of this compound on microglia activation. What should I check?
Possible Causes & Solutions:
-
Sub-optimal Inhibitor Concentration: The effective concentration of the inhibitor can be cell-type specific. Perform a dose-response experiment to determine the optimal concentration range for your specific microglial cell line (e.g., BV-2, primary microglia).
-
Activation Stimulus: The type and concentration of the stimulus used to activate microglia (e.g., lipopolysaccharide - LPS) can influence the outcome. Ensure the stimulus is potent enough to induce a measurable inflammatory response.
-
Timing of Treatment: The timing of inhibitor addition relative to the activation stimulus can be critical. Investigate whether pre-treatment, co-treatment, or post-treatment with this compound is most effective for your experimental question.
-
Endpoint Measurement: The choice of readout for microglia activation (e.g., cytokine release, nitric oxide production, phagocytosis) can impact the observed effect. Ensure your chosen assay is sensitive and appropriate for the expected mechanism of action.
-
Cell Culture Conditions: The presence of serum in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period if it does not compromise cell viability.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an inhibitor of insect chitinase and N-acetylhexosaminidase.[1] By inhibiting these enzymes, it can interfere with processes that involve chitin degradation or modification. In the context of neuroinflammation, it has been used to study the role of chitinase activity in microglia polarization and the deposition of β-amyloid oligomers.[3]
What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored at 4°C for short-term use. For long-term storage, it is recommended to store it as a solid, sealed away from moisture. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
In which solvents is this compound soluble?
This compound is soluble in water (up to 50 mg/mL with the need for ultrasonic treatment) and DMSO (≥ 46 mg/mL).[1][2] When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution before use in cell culture.[1]
What are the key considerations for designing a chitinase activity assay?
Key considerations include the choice of substrate (e.g., colloidal chitin, p-nitrophenyl-labeled substrates), optimization of pH and temperature, determination of the linear range of the enzyme reaction, and the inclusion of appropriate controls (no enzyme, no inhibitor).
How can I measure the effect of this compound on cytokine release from microglia?
You can stimulate microglia with an inflammatory agent like LPS in the presence and absence of this compound. After a suitable incubation period, the cell culture supernatant can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or multiplex bead-based assays.[4][5][6][7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molarity (approx.) | Notes |
| Water | 50 mg/mL | 115.76 mM | Requires ultrasonic treatment for dissolution.[1] |
| DMSO | ≥ 46 mg/mL | ≥ 106.50 mM | Use newly opened, anhydrous DMSO for best results.[1] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for shorter-term storage.[1] |
Experimental Protocols
Protocol 1: In Vitro Chitinase Activity Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on chitinase activity using a p-nitrophenyl-labeled substrate.
Materials:
-
Chitinase enzyme
-
This compound
-
p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Stop solution (e.g., 0.4 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of chitinase enzyme to each well (except for the no-enzyme control).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the p-nitrophenyl substrate to each well.
-
Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution. The stop solution will also induce a color change in the liberated p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Protocol 2: Cell-Based Assay for Measuring the Effect of this compound on Cytokine Release from Microglia
This protocol outlines a general procedure to assess the anti-inflammatory potential of this compound by measuring its effect on cytokine production in LPS-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plate
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed microglial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of the inhibitor for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with LPS at a concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Include an unstimulated control group.
-
Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on LPS-induced cytokine release.
Mandatory Visualization
Caption: Experimental workflow for assessing the effect of this compound on cytokine release.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Putative signaling pathway influenced by this compound in microglia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gen.store [gen.store]
- 3. Chitinase1 contributed to a potential protection via microglia polarization and Aβ oligomer reduction in D-galactose and aluminum-induced rat model with cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bit.bio [bit.bio]
- 6. bit.bio [bit.bio]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Validation & Comparative
Validating the In Vivo Efficacy of Chitinase Inhibitors: A Comparative Guide
For researchers and drug development professionals, establishing the in vivo efficacy of a novel chitinase (B1577495) inhibitor is a critical step in the preclinical pipeline. This guide provides a framework for validating the efficacy of Chitinase-IN-2 hydrochloride, a known inhibitor of insect chitinase and N-acetylhexosaminidase, by comparing its potential performance against other well-characterized chitinase inhibitors.[1] The methodologies and comparative data presented are drawn from published studies on inhibitors targeting human chitinases, such as chitotriosidase-1 (CHIT1) and acidic mammalian chitinase (AMCase), which are implicated in various inflammatory and fibrotic diseases.
Comparative Efficacy of Chitinase Inhibitors
| Compound | Target | In Vitro Potency (IC50/Ki) | Animal Model | Key In Vivo Efficacy Markers | Reference |
| OATD-01 | CHIT1 | 23 nM (human CHIT1), 28 nM (murine CHIT1) | Murine and rat models of MASH (STAM, DIAMOND, CDHFD) | Reduction in inflammation and fibrosis; Reversal of MASH-dysregulated genes. | [2] |
| Compound 7f | AMCase | 14 nM (human AMCase), 19 nM (mouse AMCase) | HDM-induced allergic airway inflammation in mice | Significant reduction of inflammatory cell influx in BALF and total plasma IgE. | [3] |
| Compound 17 | CHIT1 | Nanomolar Ki (human CHIT1) | Bleomycin-induced lung fibrosis in mice | Reduced lung fibrosis, but also increased lung inflammation. | [4] |
| Allosamidin | Pan-chitinase inhibitor | 0.1-1 µM (arthropods), 0.002-70 µM (fungi) | Various, primarily as a research tool | Potent inhibition of chitinase activity. | [5] |
| Acetazolamide Analogs | Fungal Chitinase (AfChiA1) | Weak inhibitors, but high ligand efficiency | Not reported in vivo for anti-fungal efficacy | Interesting leads for future development. | [6] |
Experimental Protocols for In Vivo Efficacy Validation
To validate the in vivo efficacy of this compound, a well-defined experimental protocol is essential. Below is a generalized methodology based on common practices in the field for studying inflammatory and fibrotic conditions.
Animal Model: Bleomycin-Induced Pulmonary Fibrosis
This model is frequently used to assess the anti-fibrotic potential of therapeutic agents.
-
Animal Selection: Use 8-10 week old C57BL/6 mice, housed in a specific pathogen-free facility.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Induction of Fibrosis: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) (e.g., 1.5 U/kg) dissolved in sterile saline. Control mice receive saline only.
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (multiple dose levels, e.g., 1, 10, 30 mg/kg, administered daily via oral gavage or intraperitoneal injection)
-
Positive control (e.g., a known anti-fibrotic agent or another chitinase inhibitor like OATD-01)
-
-
Monitoring: Monitor the body weight and clinical signs of the animals daily.
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
-
Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and fibrosis. Use a semi-quantitative scoring system (e.g., Ashcroft score) to evaluate the extent of fibrosis.
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure the levels of hydroxyproline (B1673980) (an indicator of collagen content) and pro-inflammatory cytokines (e.g., IL-1β, TNF-α, TGF-β).
-
Gene Expression Analysis: Perform qPCR on lung tissue to measure the expression of fibrosis-related genes (e.g., Col1a1, Acta2) and chitinase-related genes.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo efficacy validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models [frontiersin.org]
- 3. Targeting Acidic Mammalian chitinase Is Effective in Animal Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chitinase-IN-2 Hydrochloride vs. Allosamidin: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Chitinase-IN-2 hydrochloride and Allosamidin as chitinase (B1577495) inhibitors, supported by available experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of two prominent chitinase inhibitors: this compound and Allosamidin. Chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin (B13524), are crucial for the viability of a wide range of organisms, including fungi and insects. Their inhibition is a key strategy in the development of antifungal agents and insecticides. This document outlines the chemical properties, mechanism of action, and inhibitory activity of both compounds, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for evaluating chitinase inhibition are also provided, along with visualizations of key concepts to aid in understanding.
At a Glance: this compound vs. Allosamidin
| Feature | This compound | Allosamidin |
| Chemical Class | Synthetic small molecule | Pseudotrisaccharide natural product |
| Mechanism of Action | Inhibitor of insect chitinase and N-acetylhexosaminidase.[1] | Competitive, transition-state analog inhibitor of family 18 chitinases.[2] |
| Primary Targets | Insect chitinase and N-acetylhexosaminidase.[1] | Family 18 chitinases from fungi, insects, and other organisms.[2][3] |
| Selectivity | Information on selectivity against different chitinase families is limited. | Highly selective for family 18 chitinases; does not inhibit family 19 chitinases.[3] |
| Potency | 98% inhibition of chitinase at 50 µM; 92% inhibition of N-acetylhexosaminidase at 20 µM. | Potent inhibitor with Ki and IC50 values often in the nanomolar to low micromolar range.[2] |
Chemical and Physical Properties
This compound is a synthetic molecule with the chemical name 6-(dimethylamino)-2-(2-(((5-methyl-1,3,4-thiadiazol-2-yl)methyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride.[4] Its chemical formula is C20H22ClN5O2S, and it has a molecular weight of 431.94 g/mol .[1][5]
Allosamidin is a natural product, a pseudotrisaccharide isolated from Streptomyces species.[2] It is composed of two N-acetyl-D-allosamine units and an aminocyclitol derivative called allosamizoline.[3] Its chemical formula is C25H42N4O14, with a molecular weight of 622.62 g/mol .
Mechanism of Action
This compound is described as an inhibitor of insect chitinase and N-acetylhexosaminidase.[1] The precise mechanism of inhibition has not been extensively detailed in publicly available literature. Based on its chemical structure, it is likely to interact with the active site of the enzyme, but further experimental data is needed to confirm its mode of action (e.g., competitive, non-competitive).
Allosamidin , in contrast, has a well-elucidated mechanism of action. It is a potent and specific competitive inhibitor of family 18 chitinases.[2] Its structure mimics the oxazolinium ion intermediate formed during the substrate-assisted catalysis by these enzymes, making it a transition-state analog.[2] This tight binding to the active site accounts for its high potency and selectivity for family 18 chitinases, while it does not inhibit family 19 chitinases, which employ a different catalytic mechanism.[3]
Caption: General mechanism of competitive chitinase inhibition.
Quantitative Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and Allosamidin is challenging due to the limited publicly available data for the former. The following table summarizes the known inhibitory activities.
| Inhibitor | Target Enzyme | Organism/Source | IC50 / % Inhibition | Ki | Reference |
| This compound | Chitinase | Insect | 98% at 50 µM | - | [1] |
| N-acetylhexosaminidase | Insect | 92% at 20 µM | - | [1] | |
| Allosamidin | Chitinase | Candida albicans (fungus) | 0.3 µM | - | [2] |
| Chitinase | Lucilia cuprina (insect) | 2.3 nM (at 37°C) | - | [2] | |
| Chitinase CiX1 | Coccidioides immitis (fungus) | - | 60 nM | ||
| Chitotriosidase | Human | Inhibits | - | [2] | |
| Acidic Mammalian Chitinase (AMCase) | Human | Inhibits | - | [2] | |
| Chitinase A1 (AfChiA1) | Aspergillus fumigatus (fungus) | 128 µM | - | [6] |
Experimental Protocols
General Chitinase Inhibition Assay (Colorimetric)
This protocol describes a general method for determining the inhibitory activity of a compound against chitinase using a colorimetric assay with colloidal chitin as the substrate.
1. Materials:
-
Purified chitinase
-
Colloidal chitin substrate (1% w/v)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
DNS (3,5-dinitrosalicylic acid) reagent
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microcentrifuge tube or well of a microplate, add the assay buffer, the chitinase solution, and the inhibitor solution at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the colloidal chitin substrate.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.
-
Stop the reaction by adding DNS reagent and heating the mixture in a boiling water bath for 5-15 minutes. This step also facilitates the color development.
-
Cool the samples to room temperature and centrifuge to pellet any remaining insoluble chitin.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: A typical experimental workflow for a colorimetric chitinase inhibition assay.
Conclusion
Both this compound and Allosamidin are valuable tools for researchers studying chitinase function and for the development of novel antifungal and insecticidal agents. Allosamidin is a well-characterized, potent, and specific inhibitor of family 18 chitinases, making it an excellent choice for studies requiring high selectivity. Its natural product origin also provides a complex scaffold for further chemical modification.
This compound is a synthetic inhibitor with activity against both chitinase and N-acetylhexosaminidase. While its potency appears to be in the micromolar range, more detailed studies are required to fully elucidate its mechanism of action, selectivity profile, and to determine precise IC50 or Ki values against a broader range of chitinases. Its synthetic nature may offer advantages in terms of accessibility and scalability for larger-scale applications.
The choice between these two inhibitors will depend on the specific research question, the target organism and enzyme, and the desired level of selectivity. For fundamental studies on family 18 chitinase biology, Allosamidin remains the gold standard. For broader screening programs or applications where dual inhibition of chitinase and N-acetylhexosaminidase may be advantageous, this compound presents an interesting alternative that warrants further investigation.
References
A Comparative Review of Chitinase Inhibitor Efficacy: Chitinase-IN-2 Hydrochloride vs. Argifin and Argadin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three notable chitinase (B1577495) inhibitors: Chitinase-IN-2 hydrochloride, Argifin, and Argadin. Chitinases, enzymes that hydrolyze chitin (B13524), are critical for the viability of a wide range of organisms, including fungi and insects, making them a significant target for the development of novel antifungal agents and insecticides.[1][2] This report summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to aid researchers in evaluating these compounds for their specific applications.
Quantitative Efficacy Comparison
The inhibitory potential of these compounds against various chitinases is a key indicator of their efficacy. While Argifin and Argadin have been characterized with half-maximal inhibitory concentration (IC50) values, data for this compound is currently presented as percentage inhibition at a specific concentration.[3][4][5]
| Compound | Target Enzyme/Organism | IC50 | Temperature (°C) | Reference |
| Argifin | Serratia marcescens chitinase A (SmChiA) | 0.025 µM | Not Specified | [3] |
| Serratia marcescens chitinase B (SmChiB) | 6.4 µM | Not Specified | [3] | |
| Aspergillus fumigatus chitinase B1 | 1.1 µM | Not Specified | [3] | |
| Human chitotriosidase | 4.5 µM | Not Specified | [3] | |
| Lucilia cuprina (blowfly) chitinase | 3.7 µM | 37 | [3] | |
| Lucilia cuprina (blowfly) chitinase | 0.10 µM | 20 | [3] | |
| Argadin | Lucilia cuprina (blowfly) chitinase | 150 nM | 37 | [6] |
| Lucilia cuprina (blowfly) chitinase | 3.4 nM | 20 | [6] |
| Compound | Target Enzyme/Organism | Concentration | Percent Inhibition | Reference |
| This compound | Insect chitinase | 50 µM | 98% | [4] |
| Insect N-acetyl-hexosaminidase | 20 µM | 92% | [4] |
Mechanism of Action and Signaling Pathways
Argifin and Argadin are both natural cyclic peptides that act as competitive inhibitors of family 18 chitinases.[7][8][9] They function by mimicking the natural substrate, chitin, and binding to the active site of the enzyme, thereby blocking its catalytic activity. This inhibition disrupts essential processes in fungi and insects, such as cell wall remodeling and molting.
The signaling pathways initiated by chitin perception are crucial for host defense in organisms like plants. The recognition of chitin fragments by receptors on the cell surface triggers a cascade of downstream events, including the activation of mitogen-activated protein kinase (MAPK) pathways and the expression of defense-related genes. Chitinase inhibitors can modulate these pathways by preventing the breakdown of chitin and the subsequent release of these elicitor molecules.
Caption: Generalized signaling pathway of chitinase inhibition.
Experimental Protocols
The determination of chitinase inhibitory activity is central to the evaluation of these compounds. A commonly employed method is the fluorometric chitinase assay.
Fluorometric Chitinase Activity Assay
This assay quantifies chitinase activity by measuring the fluorescence of a product released from a fluorogenic substrate.
Materials:
-
Purified chitinase enzyme
-
Chitinase inhibitor (this compound, Argifin, or Argadin)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., Phosphate-Citrate Buffer, pH 5.2)[1]
-
Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.6)[1]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the assay buffer, chitinase enzyme, and various concentrations of the inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at the reaction temperature, protected from light, for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for 4-methylumbelliferone).[10]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor and determine the IC50 value.
Caption: Workflow for a fluorometric chitinase inhibition assay.
Conclusion
Argifin and Argadin are potent, well-characterized chitinase inhibitors with demonstrated efficacy across various fungal and insect species. Argadin, in particular, shows remarkably low nanomolar IC50 values against certain chitinases. This compound also exhibits strong inhibitory activity against insect chitinase and N-acetyl-hexosaminidase. However, the lack of standardized IC50 data for this compound makes a direct quantitative comparison with Argifin and Argadin challenging. Further studies to determine the IC50 values of this compound under various conditions are warranted to fully assess its relative efficacy. The choice of inhibitor will ultimately depend on the specific target organism, the required potency, and the experimental context. This guide provides a foundational overview to assist researchers in making informed decisions for their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of both chitinase and chitosanase produced by Sphingomonas sp. CJ-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Selectivity profiling of Chitinase-IN-2 hydrochloride against different families of glycosyl hydrolases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profiling of chitinase (B1577495) inhibitors against various families of glycosyl hydrolases. Due to the limited availability of a comprehensive public dataset for Chitinase-IN-2 hydrochloride, this document utilizes data from the well-characterized, potent, and selective chitinase inhibitor, OATD-01, as a representative example to illustrate the principles and data presentation for such a guide.[1][2][3][4]
Introduction to Chitinase Inhibition
Chitinases are a class of enzymes that catalyze the hydrolysis of chitin, a major component of fungal cell walls and the exoskeletons of arthropods. As such, inhibitors of chitinases hold significant promise as antifungal agents, insecticides, and therapeutics for inflammatory and fibrotic diseases where human chitinases are implicated.[1][4] A critical aspect in the development of any therapeutic inhibitor is its selectivity. High selectivity for the target enzyme over other related enzymes, such as other families of glycosyl hydrolases, is crucial to minimize off-target effects and potential toxicity.
Comparative Selectivity of Chitinase Inhibitor OATD-01
OATD-01 is a first-in-class, orally active, and selective inhibitor of chitinases, particularly targeting human chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase).[1][2][3][4] Its high potency and selectivity make it an excellent case study for understanding the desired characteristics of a therapeutic chitinase inhibitor.
Quantitative Inhibitory Activity
The following table summarizes the inhibitory activity of OATD-01 against target human and murine chitinases.
| Enzyme Target | IC50 (nM) | Ki (nM) |
| Human Chitotriosidase (hCHIT1) | 23 | 17.3 |
| Murine Chitotriosidase (mCHIT1) | 28 | 26.05 |
| Human Acidic Mammalian Chitinase (hAMCase) | 9 | 4.8 |
| Murine Acidic Mammalian Chitinase (mAMCase) | 7.8 | 5.7 |
Table 1: Inhibitory potency of OATD-01 against human and murine chitinases. Data sourced from MedchemExpress and J Med Chem.[2][4]
Off-Target Selectivity Screening
To assess its selectivity, OATD-01 was screened against a broad panel of other proteins, including various enzymes and receptors.
| Assay Panel | Number of Targets | Concentration Tested | Observed Inhibition |
| Eurofins Panlabs Panel (Binding and Enzymatic Assays) | 98 | 10 µM | No significant interactions (<50% inhibition or stimulation) |
| Cytochrome P450 (CYP) Isoforms | 7 | Not specified | No significant inhibition |
| Transporter Panel | 13 | Not specified | No significant inhibition |
Table 2: Off-target selectivity profile of OATD-01. This demonstrates a high degree of selectivity for its primary chitinase targets.[1][2]
Experimental Protocols
The determination of inhibitor selectivity involves a series of robust enzymatic assays. Below are representative protocols for key experiments.
Chitinase Inhibition Assay (Fluorometric)
This high-throughput screening method is used to determine the IC50 values of test compounds against chitinases.
a. Materials:
-
Enzyme: Recombinant human or murine chitinase (e.g., CHIT1 or AMCase).
-
Substrate: A fluorogenic chitinase substrate, such as 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside.
-
Inhibitor: this compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the specific chitinase (e.g., sodium acetate (B1210297) buffer, pH 5.5 for AMCase).
-
Stop Solution: A high pH buffer to terminate the reaction and enhance the fluorescent signal (e.g., 0.5 M glycine-NaOH, pH 10.5).
-
Microplates: 96- or 384-well black, flat-bottom plates.
b. Procedure:
-
Add test compound dilutions and controls (vehicle and positive control inhibitor) to the microplate wells.
-
Add the chitinase enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for 4-methylumbelliferone).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Glycosyl Hydrolase Selectivity Panel
To assess selectivity, the inhibitor is tested against a panel of different glycosyl hydrolases from various families.
a. Materials:
-
A panel of purified glycosyl hydrolases (e.g., lysozyme, cellulase, amylase, neuraminidase, etc.).
-
The specific substrate for each enzyme (e.g., p-nitrophenyl-glycosides for colorimetric assays or fluorogenic substrates).
-
Appropriate assay buffers for each enzyme.
-
Test inhibitor (this compound).
b. Procedure:
-
For each glycosyl hydrolase, perform an enzymatic assay in the presence and absence of the test inhibitor at a high concentration (e.g., 10 µM).
-
The assay format (colorimetric, fluorometric, etc.) will depend on the specific enzyme and substrate.
-
Measure the enzyme activity for each reaction.
-
Calculate the percent inhibition for each enzyme in the panel.
-
For any enzymes showing significant inhibition, a full IC50 determination should be performed as described in the chitinase inhibition assay protocol.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz DOT language provide a clear visual representation of experimental processes and conceptual frameworks.
Caption: Workflow for determining the IC50 of a chitinase inhibitor.
References
Navigating the Data Deficit: A Comparative Guide to Chitinase Inhibitors in the Absence of Reproducibility Studies for Chitinase-IN-2 Hydrochloride
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. When evaluating chemical probes and potential therapeutic agents, a clear understanding of their performance and the reliability of supporting data is paramount. This guide addresses the topic of reproducibility for Chitinase-IN-2 hydrochloride and provides a comparative analysis with alternative, well-characterized chitinase (B1577495) inhibitors. A comprehensive search of the scientific literature and public databases revealed a significant finding: there are no publicly available studies detailing the experimental findings, quantitative performance, or reproducibility of this compound. This notable absence of data precludes a direct assessment of its reliability and performance.
In light of this data deficit, this guide shifts focus to provide a valuable comparison of two well-documented chitinase inhibitors: Allosamidin (B1666888) and Acetazolamide . By presenting their performance data and the experimental protocols used to generate it, we offer a framework for researchers to evaluate potential alternatives and to underscore the critical importance of data availability in the selection of research compounds.
Comparative Performance of Alternative Chitinase Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for Allosamidin and Acetazolamide against various chitinases, providing a snapshot of their potency and selectivity.
| Inhibitor | Target Enzyme | Organism/Source | IC50 (µM) | Reference(s) |
| Allosamidin | Chitinase | Candida albicans (fungus) | 0.3 | [1][2] |
| AfChiA1 | Aspergillus fumigatus (fungus) | 127 | [3][4] | |
| Human Chitotriosidase (hCHT) | Human | 0.04 | [4] | |
| Acetazolamide | AfChiA1 | Aspergillus fumigatus (fungus) | 164 | [3][4][5] |
| Human Chitotriosidase (hCHT) | Human | >1000 | [4] |
Experimental Protocols: A Foundation for Reproducibility
Detailed methodologies are crucial for the assessment and reproduction of experimental findings. Below is a representative protocol for a fluorometric chitinase activity assay used to determine the IC50 value of an inhibitor.
Protocol: Determination of IC50 for Chitinase Inhibitors
Objective: To determine the concentration of a test compound required to inhibit 50% of a specific chitinase's activity.
Materials:
-
Purified chitinase enzyme
-
Test inhibitor (e.g., Allosamidin, Acetazolamide)
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside, 4-MU-NAG3)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
96-well, black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer to cover a broad concentration range (e.g., 0.1 nM to 100 µM).
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the purified chitinase solution. Subsequently, add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Monitoring: Immediately place the microplate in a pre-warmed microplate reader and monitor the increase in fluorescence over time. The cleavage of the substrate by the chitinase releases a fluorescent product (4-methylumbelliferone).
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6][7]
-
Visualizing the Science: Workflows and Pathways
To further elucidate the context of chitinase inhibition, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generalized signaling pathway involving chitinases.
Conclusion
The absence of published, reproducible data for this compound is a significant impediment to its consideration for research applications where reliability and known performance characteristics are essential. This guide highlights the importance of data availability and provides a comparative framework using the well-documented inhibitors Allosamidin and Acetazolamide. Researchers are encouraged to rely on compounds with a robust body of supporting literature to ensure the validity and reproducibility of their own experimental findings. The provided data, protocols, and diagrams for these alternatives can serve as a valuable resource for planning and executing studies in the field of chitinase research.
References
- 1. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking Chitinase-IN-2 Hydrochloride: A Comparative Analysis with Commercial Insect Growth Regulator Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of commercially available pesticides that, like the investigational compound Chitinase-IN-2 hydrochloride, target the chitin (B13524) metabolism of insects. Due to the current lack of publicly available quantitative efficacy data for this compound, this document focuses on establishing a benchmark based on the performance of established insect growth regulators. The data presented herein, alongside detailed experimental protocols, is intended to serve as a valuable resource for the evaluation and development of novel chitin-interfering insecticides.
Mechanism of Action: Disrupting the Insect's Armor
Chitin is a vital structural component of an insect's exoskeleton and gut lining. Its synthesis and degradation are critical for processes like molting (ecdysis), where the insect sheds its old cuticle to grow. Insecticides that interfere with chitin metabolism disrupt these essential processes, leading to developmental abnormalities and ultimately, death.
This compound is an inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase. Chitinases are enzymes responsible for breaking down the old cuticle during molting. By inhibiting these enzymes, this compound is presumed to prevent the proper shedding of the exoskeleton, trapping the insect and leading to its demise.
Commercial pesticides benchmarked in this guide primarily fall into two categories:
-
Chitin Synthesis Inhibitors (CSIs): This major class of insecticides, predominantly the benzoylphenylureas (BPUs) , inhibits the enzyme chitin synthase, which is responsible for producing new chitin. This prevents the formation of a new, functional cuticle.[1]
-
Molting Disruptors: Compounds like cyromazine (B1669673) interfere with the hormonal regulation of the molting process, leading to an improperly formed cuticle.[2][3] Buprofezin , another insect growth regulator, also inhibits chitin biosynthesis.[4][5]
The following diagram illustrates the targeted signaling pathway.
Comparative Efficacy Data
The following tables summarize the lethal concentration (LC50) values and mortality rates of various commercial insecticides against several key agricultural and public health pests. A lower LC50 value indicates a higher potency of the insecticide.
Table 1: Comparative Efficacy (LC50) of Benzoylphenylurea Insecticides against Lepidopteran Pests
| Insecticide | Target Pest | LC50 Value | Reference |
| Lufenuron (B1675420) | Spodoptera frugiperda | 0.99 mg/L | [1] |
| Leptopharsa gibbicarina | 2.05 ppm | [6] | |
| Diflubenzuron | Chironomus sp. | 0.019 g/L | [7] |
| Buenoa sp. | 2.77 x 10⁻³ g/L | [7] | |
| Novaluron | Leptopharsa gibbicarina | 0.55 ppm | [6] |
| Chlorfluazuron | Spodoptera litura | 0.099 ppm | [2] |
| Hexaflumuron | Spodoptera littoralis (Lab Strain, 24hr) | 0.78 ppm | [8] |
| Spodoptera littoralis (Lab Strain, 48hr) | 0.077 ppm | [8] | |
| Teflubenzuron | Leptopharsa gibbicarina | 1.71 ppm | [6] |
| Triflumuron | Leptopharsa gibbicarina | 2.38 ppm | [6] |
Table 2: Comparative Efficacy of Various Insect Growth Regulators
| Insecticide | Target Pest | Efficacy Metric | Value | Reference |
| Buprofezin | Encarsia formosa (Whitefly parasitoid) | LC50 | 199.5 - 281.5 mg/L | [4][9] |
| Macrolophus basicornis (Predator) | Mortality | 2.1% (Harmless) | [10] | |
| Cyromazine | Musca domestica (Housefly) | LC50 | 0.14 µg/g of larval medium | [11] |
| Stomoxys calcitrans (Stable fly) | Adult Emergence Reduction | 97% | [12][13] | |
| Lufenuron | Spodoptera litura (3rd instar larvae) | Mortality (75 ppm, combined application) | 100% at 3 days | [5][14] |
Experimental Protocols
The data presented in this guide are generated through standardized bioassay methodologies. Below are outlines of key experimental protocols for assessing the performance of chitinase inhibitors and other insect growth regulators.
Laboratory Bioassay for Efficacy (LC50) Determination
This protocol is a generalized method for determining the lethal concentration of an insecticide that kills 50% of a test population.
Chitinase Activity Assay
This assay is used to measure the enzymatic activity of chitinase and to screen for potential inhibitors.
Principle: A labeled chitin substrate is incubated with a source of chitinase (e.g., insect tissue homogenate). In the absence of an inhibitor, the enzyme cleaves the substrate, releasing a detectable signal (colorimetric or fluorometric). The presence of an inhibitor reduces the signal, and the degree of inhibition can be quantified.[15][16][17][18]
Materials:
-
Chitinase source (e.g., purified enzyme or tissue extract)
-
Labeled chitin substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for colorimetric assay, or a fluorophore-labeled substrate)
-
Assay buffer (pH optimized for the specific chitinase)
-
Test compound (potential inhibitor) and solvent (e.g., DMSO)
-
Microplate reader (spectrophotometer or fluorometer)
-
Stop solution (e.g., sodium carbonate for colorimetric assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, add the assay buffer, chitinase enzyme, and the test compound (or solvent for control).
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the labeled chitin substrate to start the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination: Add a stop solution to halt the enzymatic reaction.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Field Trial Methodology
Field trials are essential to evaluate the performance of a pesticide under real-world conditions.
Objective: To assess the efficacy and residual activity of the test compound against a target pest population on a specific crop.[19][20][21][22][23]
Trial Design:
-
Randomized Complete Block Design (RCBD): This design is commonly used to minimize the effects of field variability. The trial area is divided into blocks, and each block contains all the treatments, including a control, in a random order.
-
Treatments: Include different application rates of the test compound, a standard commercial pesticide for comparison, and an untreated control.
-
Plot Size: Plots should be large enough to be representative of agricultural practice and to allow for accurate sampling.
-
Replicates: Each treatment should be replicated multiple times (typically 3-4) to ensure statistical validity.
Procedure:
-
Site Selection: Choose a site with a history of the target pest infestation.
-
Application: Apply the treatments using calibrated equipment that simulates commercial application methods.
-
Sampling: At regular intervals after application, collect samples of the target pest (e.g., insect counts per plant) and assess crop damage.
-
Data Collection: Record pest population density, crop damage ratings, and yield data.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Conclusion and Future Directions
The data and protocols presented in this guide provide a solid foundation for benchmarking the performance of novel chitinase inhibitors. The commercial pesticides detailed here, particularly the benzoylphenylureas, demonstrate high efficacy at low concentrations against a range of economically important pests.
For a comprehensive evaluation of This compound , it is imperative that its performance be quantified through rigorous laboratory bioassays and field trials against relevant target pests. The experimental protocols outlined in this document can serve as a starting point for such investigations. Future studies should aim to generate LC50 and mortality data for this compound to enable a direct and meaningful comparison with the established benchmarks. This will be crucial in determining its potential as a viable and competitive insecticidal active ingredient.
References
- 1. Effects of lufenuron treatments on the growth and development of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tianyiago.com [tianyiago.com]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. alexja.journals.ekb.eg [alexja.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Risk Assessment of Insecticides Used in Tomato to Control Whitefly on the Predator Macrolophus basicornis (Hemiptera: Miridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lethal and Sublethal Effects of Cyromazine on the Biology of Musca domestica Based on the Age–Stage, Two-Sex Life Table Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of cyromazine to control immature stable flies (Diptera: Muscidae) developing in winter hay feeding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sgs.com [sgs.com]
- 20. Understanding Field Trials | SGS Australia [sgs.com]
- 21. epa.gov [epa.gov]
- 22. nda.gov.za [nda.gov.za]
- 23. antedis.com [antedis.com]
A Comparative Meta-Analysis of Chitinase Inhibitors: Evaluating Alternatives to Chitinase-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of various chitinase (B1577495) inhibitors, with a focus on alternatives to Chitinase-IN-2 hydrochloride. Due to the limited availability of public research data on the specific inhibitory concentrations of this compound, this meta-analysis focuses on well-characterized alternative compounds. The information presented herein is intended to guide researchers in selecting appropriate inhibitors for their studies on chitinase function and for the development of novel therapeutic agents.
Quantitative Comparison of Chitinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common chitinase inhibitors against various chitinase enzymes. Lower IC50 values indicate greater inhibitory potency.
| Inhibitor | Target Enzyme | Source Organism | IC50 (µM) | Reference |
| Allosamidin | Chitinase A1 (AfChiA1) | Aspergillus fumigatus | 128 | [5] |
| Acetazolamide | Chitinase A1 (AfChiA1) | Aspergillus fumigatus | 164 | [5] |
| 8-Chlorotheophylline | Chitinase A1 (AfChiA1) | Aspergillus fumigatus | 410 | [5] |
| TMG-(GlcNAc)₄ | OfChi-h | Ostrinia furnacalis | Potent inhibitor (95% inhibition at 10 µM) | [6] |
| TMG-(GlcNAc)₂ | OfChi-h | Ostrinia furnacalis | Moderate inhibitor (65% inhibition at 10 µM) | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of chitinase inhibitor activity. Below are methodologies for key experiments in this field.
Non-Radioactive Chitin (B13524) Synthase Inhibition Assay
This assay is a common method for determining the in vitro inhibitory effect of compounds on chitin synthase activity.
a. Materials:
-
Enzyme Source: Microsomal fractions containing chitin synthase from the target organism (e.g., Saccharomyces cerevisiae).
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
-
Inhibitors: Test compounds (including this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Detection Reagent: A reagent that specifically binds to the newly synthesized chitin, such as Calcofluor White.
-
Microplate Reader: Capable of fluorescence detection.
b. Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a microplate, add the enzyme source to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate (UDP-GlcNAc) to all wells.
-
Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature with gentle shaking.
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent (e.g., Calcofluor White) to each well and incubate in the dark.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Colorimetric Screening Assay for Chitinase Inhibitors
This method utilizes a chromogenic substrate to measure chitinase activity and its inhibition.
a. Materials:
-
Enzyme: Purified chitinase of interest.
-
Substrate: Colloidal Ostazin Brilliant Red labeled chitin.
-
Assay Buffer: e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0.
-
Inhibitors: Test compounds and a known inhibitor dissolved in DMSO.
-
Microcentrifuge or Deep-well plate.
-
Spectrophotometer.
b. Procedure:
-
Mix the test compound, chitinase, and assay buffer in a microcentrifuge tube or deep-well plate.
-
Pre-incubate the mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the colloidal dye-labeled chitin substrate suspension.
-
Incubate the mixture for 60 minutes at 37°C with gentle shaking.
-
Stop the reaction by placing the tubes/plate on ice.
-
Centrifuge at high speed to pellet the insoluble substrate.
-
Transfer the supernatant to a new plate or cuvette.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 550 nm) to quantify the amount of released dye-labeled soluble fragments.
-
Calculate the percentage of inhibition and determine the IC50 value as described above.
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways regulated by chitinases is essential for elucidating the mechanism of action of their inhibitors. The following diagrams illustrate key signaling pathways and a general experimental workflow for inhibitor screening.
Fungal Cell Wall Integrity (CWI) signaling pathway and the point of chitinase inhibition.
References
- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Battleground: A Comparative Guide to Insect Chitinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an inhibitor and its target is paramount. This guide provides a comparative analysis of Chitinase-IN-2 hydrochloride and other prominent insect chitinase (B1577495) inhibitors, focusing on their binding mechanisms and supported by experimental data. While detailed binding site information for this compound remains proprietary, this guide offers a comprehensive overview based on publicly available data for it and its alternatives, alongside detailed experimental protocols to facilitate further research.
Chitinases, enzymes that degrade the essential structural polymer chitin (B13524) in insects, are a critical target for the development of novel insecticides.[1] this compound has emerged as a potent inhibitor of these enzymes, demonstrating significant disruption of insect development. This guide delves into the available data for this compound and contrasts it with well-characterized inhibitors, allosamidin (B1666888) and argadin (B1207087), to provide a framework for understanding their mechanisms of action.
Quantitative Comparison of Chitinase Inhibitors
The efficacy of an inhibitor is quantitatively expressed by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific IC50 and Ki values for this compound are not publicly documented, its high inhibitory activity has been reported.[2][3] In contrast, extensive quantitative data are available for allosamidin and argadin against various insect chitinases.
| Inhibitor | Target Enzyme | IC50 | Ki | Reference |
| This compound | Insect Chitinase | 98% inhibition at 50 µM | Not Available | [2][3] |
| Allosamidin | Lucilia cuprina (blowfly) Chitinase (37°C) | 2.3 nM | Not Available | [4] |
| Allosamidin | Lucilia cuprina (blowfly) Chitinase (20°C) | 0.4 nM | Not Available | [4] |
| Argadin | Lucilia cuprina (blowfly) Chitinase (37°C) | 150 nM | Not Available | [4] |
| Argadin | Lucilia cuprina (blowfly) Chitinase (20°C) | 3.4 nM | Not Available | [4] |
Binding Site and Mechanism of Action
This compound:
The precise binding site of this compound on insect chitinase has not been publicly disclosed. It is known to inhibit both chitinase and N-acetylhexosaminidase, suggesting a potential interaction with the active site or a region crucial for substrate processing.[2][3] Without co-crystal structure data, the specific amino acid residues involved in its binding remain speculative.
Allosamidin:
Allosamidin, a pseudotrisaccharide natural product, is a well-established competitive inhibitor of family 18 chitinases, a class to which most insect chitinases belong.[4][5][6] It acts as a transition-state analog, mimicking the oxazolium ion intermediate formed during chitin hydrolysis.[6] Structural studies of chitinases in complex with allosamidin reveal that it binds in the active site cleft, with its allosamizoline (B1235175) moiety making key interactions with the catalytic residues.
Argadin:
Argadin, a cyclic pentapeptide, also potently inhibits family 18 chitinases.[4][6] Unlike allosamidin, argadin functions as a substrate analog, mimicking the binding of the chitin polymer in the active site.[6] Its cyclic structure and side chains occupy the substrate-binding subsites, effectively blocking the entry of the natural substrate.
Experimental Protocols
To facilitate further investigation into the binding and inhibition of insect chitinases, detailed protocols for key experiments are provided below.
Chitinase Inhibition Assay (Fluorimetric)
This assay quantifies the inhibitory effect of a compound on chitinase activity using a fluorogenic substrate.
Materials:
-
Insect Chitinase
-
This compound or other inhibitors
-
4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4-MU-(GlcNAc)3) substrate[7]
-
Assay Buffer (e.g., 0.1 M sodium citrate, pH 5.0)[7]
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplates
-
Fluorimetric microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the protein extract (containing chitinase) to 30 µL of 300 µM substrate solution.[7]
-
Add the desired concentration of the inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 450 nm.[7]
-
Calculate the percentage of inhibition relative to the control without the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography of Insect Chitinase-Inhibitor Complex
This technique provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding site and interactions.
Workflow:
Caption: Workflow for determining the crystal structure of an insect chitinase-inhibitor complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding
NMR spectroscopy can be used to confirm binding and to map the interaction surface of an inhibitor on the chitinase.
Workflow:
Caption: Experimental workflow for identifying the inhibitor binding site on insect chitinase using NMR spectroscopy.
Conclusion
While the precise binding site of this compound on insect chitinase remains to be elucidated, its potent inhibitory activity marks it as a significant compound for pest control research. Comparative analysis with well-characterized inhibitors like allosamidin and argadin provides valuable insights into the different strategies that can be employed to block chitinase function. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate the molecular details of these interactions, ultimately paving the way for the design of next-generation, highly effective, and specific insecticides.
References
- 1. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chitinase-IN-2 - MedChem Express [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. office2.jmbfs.org [office2.jmbfs.org]
Safety Operating Guide
Proper Disposal of Chitinase-IN-2 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Chitinase-IN-2 hydrochloride, a substance that may cause allergy or asthma symptoms or breathing difficulties if inhaled. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The primary hazard associated with this compound is respiratory sensitization.
Key Safety Data Summary:
| Hazard Statement | Precautionary Measures |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P285: In case of inadequate ventilation wear respiratory protection. P501: Dispose of contents/container to an approved waste disposal plant. |
Work should be conducted under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of accidental inhalation and subsequent respiratory symptoms, it is imperative to remove the individual to fresh air, keep them comfortable for breathing, and call a poison center or doctor.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations. The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation :
-
Treat all this compound waste, including empty containers, as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the waste in its original container or a clearly labeled, compatible waste container.
-
-
Container Management :
-
Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.
-
Handle uncleaned containers with the same precautions as the product itself.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution's EHS guidelines.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Record Keeping :
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your laboratory's and institution's protocols.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office for complete and specific guidance.
Essential Safety and Logistical Information for Handling Chitinase-IN-2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling Chitinase-IN-2 hydrochloride in both solid and solution forms.[1][2][3][4][5]
| PPE Category | Solid Form (Powder) | Solution Form | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2][3][4] | Chemical splash goggles.[1][2][3][4] | Protects against airborne particles and chemical splashes that can cause eye irritation or serious damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Prevents skin contact with the chemical, which could lead to irritation or absorption.[2] The specific glove material should be chosen based on the solvent used.[5] |
| Body Protection | A lab coat or chemical-resistant apron.[1][4][5] | A lab coat or chemical-resistant apron.[1][4][5] | Protects the skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a full-face respirator, especially when handling larger quantities or if there is a risk of aerosolization.[2][3][4][5] | Not generally required if handled in a well-ventilated area or a fume hood. A respirator may be necessary if there is a risk of aerosolization.[2] | Minimizes the risk of inhaling fine particles or aerosols, which may cause respiratory irritation or allergic reactions.[2][5] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety shoes.[2][3][5] | Closed-toe shoes, preferably chemical-resistant safety shoes.[2][3][5] | Protects feet from spills and falling objects.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure safe handling.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Before starting, clearly label all containers with the chemical name, "this compound," and any known hazard information.
2. Weighing the Solid Compound:
-
Perform all weighing operations within a fume hood or a balance enclosure to contain any airborne powder.
-
Use anti-static weighing dishes to prevent scattering of the powder.
-
Handle with care to avoid creating dust.
3. Dissolving the Compound:
-
Add the solvent to the solid slowly to avoid splashing.
-
If using water as a solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use for biological applications.[6]
-
For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[6]
4. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Disposal Plan: Managing Chemical Waste
As a novel compound, this compound waste must be treated as hazardous waste.[7] A clear disposal plan should be in place before any experimental work begins.[8]
1. Waste Segregation and Collection:
-
Segregate this compound waste from other laboratory waste streams.[8]
-
Collect all solid and liquid waste in designated, clearly labeled, and leak-proof containers.[7] The containers should be compatible with the chemical and any solvents used.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all components and their estimated concentrations.[7]
2. Storage of Waste:
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory until they are collected.[7]
3. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]
-
Provide the EHS office with all available information about the compound.
-
Follow all institutional and local regulations for hazardous waste disposal.[9][10] High-temperature incineration is often the preferred method for disposing of novel chemical compounds.[9][11]
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. falseguridad.com [falseguridad.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sbnsoftware.com [sbnsoftware.com]
- 10. quora.com [quora.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
